Product packaging for Formamidinium iodide(Cat. No.:)

Formamidinium iodide

Cat. No.: B12059652
M. Wt: 171.969 g/mol
InChI Key: QHJPGANWSLEMTI-UHFFFAOYSA-N
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Description

Formamidinium iodide is a useful research compound. Its molecular formula is CH5IN2 and its molecular weight is 171.969 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH5IN2 B12059652 Formamidinium iodide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

CH5IN2

Molecular Weight

171.969 g/mol

IUPAC Name

aminomethylideneazanium;iodide

InChI

InChI=1S/CH4N2.HI/c2-1-3;/h1H,(H3,2,3);1H

InChI Key

QHJPGANWSLEMTI-UHFFFAOYSA-N

Canonical SMILES

C(=[NH2+])N.[I-]

Origin of Product

United States

Formamidinium Iodide: Fundamental Chemistry and Advanced Materials Significance

Introduction to Formamidinium Cation and its Role in Hybrid Perovskite Systems

Hybrid organic-inorganic perovskites, typically with the general formula ABX₃, have revolutionized the field of photovoltaics due to their remarkable optoelectronic properties, facile synthesis, and tunable band gaps. In these structures, the 'A' site is occupied by a cation, the 'B' site by a divalent metal cation (commonly lead, Pb²⁺), and the 'X' site by a halide anion (iodide, bromide, or chloride). While methylammonium (B1206745) (MA⁺) was the initial cation of choice, formamidinium (FA⁺) has increasingly supplanted it, offering superior performance and stability characteristics.

The formamidinium cation, with the chemical formula [CH(NH₂)₂]⁺, is characterized by its larger ionic radius (approximately 1.9–2.2 Å) compared to methylammonium (MA⁺, approximately 1.8 Å) nih.gov. This difference in size significantly influences the resulting perovskite crystal structure and its associated properties. Formamidinium lead iodide (FAPbI₃) perovskites, derived from FAI, possess a narrower band gap, typically around 1.48 eV, which is closer to the ideal band gap of 1.3 eV for single-junction solar cells, allowing for more efficient absorption of the solar spectrum rsc.orgresearchgate.netossila.comrsc.orgossila.com. In contrast, methylammonium lead iodide (MAPbI₃) has a wider band gap, around 1.55–1.57 eV researchgate.netrsc.orgossila.com.

Furthermore, FAPbI₃ exhibits better thermal and structural stability compared to MAPbI₃, partly attributed to the higher basicity of the formamidine (B1211174) molecule researchgate.netrsc.orgnih.gov. This enhanced stability is crucial for the long-term performance and commercial viability of perovskite solar cells. The FA⁺ cation also demonstrates faster reorientation dynamics within the perovskite lattice, which can influence charge carrier transport and recombination processes nih.gov.

However, pure α-FAPbI₃, the photoactive black phase required for solar cell applications, is not thermodynamically stable at ambient temperatures. It tends to convert into the photoinactive yellow δ-FAPbI₃ phase, a phenomenon that significantly hinders device performance and longevity researchgate.netossila.comnih.govresearchgate.net. This phase instability has spurred extensive research into strategies for stabilizing the α-phase, including compositional engineering through mixed-cation approaches. By incorporating other cations like MA⁺ or cesium (Cs⁺) alongside FA⁺, researchers have successfully stabilized the desired perovskite phase, improved film crystallinity, and enhanced device efficiency and durability nih.govrsc.orgacs.orgpv-magazine.comrsc.orgrsc.orgresearchgate.netnih.govrsc.orgrsc.org.

PropertyMethylammonium Lead Iodide (MAPbI₃)Formamidinium Lead Iodide (FAPbI₃)Source(s)
A-site cationMethylammonium (MA⁺)Formamidinium (FA⁺) mdpi.com, acs.org, nih.gov
Ionic Radius (Å)~1.8~1.9–2.2 nih.gov
Band Gap (eV)~1.55–1.57~1.48 rsc.org, researchgate.net, ossila.com, rsc.org, ossila.com
Thermal StabilityPoorerBetter researchgate.net, rsc.org
BasicityLower (pKb = 3.36)Higher (pKb = 2.5) nih.gov
Cation Reorientation RateSlower (108 ± 18 ps)Faster (8.7 ± 0.5 ps) nih.gov
α-phase StabilityMore stableLess stable at room temperature nih.gov, researchgate.net, ossila.com

Academic Context and Research Trajectories of Formamidinium Iodide

The academic interest in formamidinium lead iodide and its role in perovskite solar cells has grown exponentially since its introduction as an alternative to methylammonium-based perovskites. Initially, research focused on methylammonium lead iodide (MAPbI₃), which achieved impressive efficiencies but suffered from poor thermal and moisture stability rsc.orgresearchgate.netrsc.org. The discovery in 2014 that formamidinium (FA⁺) could be used as a replacement for MA⁺ marked a significant turning point ossila.comrsc.org. FAPbI₃ offered a more favorable band gap and improved thermal stability, positioning it as a more promising candidate for high-efficiency solar cells researchgate.netrsc.org.

Early research trajectories focused on understanding the fundamental properties of FAPbI₃, including its crystal structure, electronic band structure, and optical absorption characteristics ossila.commdpi.comsioc-journal.cniucr.org. A key challenge identified was the inherent instability of the desired photoactive α-FAPbI₃ phase at room temperature, leading to its conversion into the non-photoactive δ-phase researchgate.netossila.comnih.govresearchgate.net. This instability became a primary research focus, driving efforts to develop stabilization strategies.

Current research trends highlight several key areas:

Defect Control and Passivation: Strategies such as doping, additive engineering (e.g., using small molecules or salts), and interface modification are being explored to reduce defect densities and suppress phase transitions researchgate.netrsc.orgperovskite-info.comresearcher.life.

Advanced Fabrication Techniques: Research is ongoing to develop scalable and reproducible methods for depositing high-quality FAPbI₃ films, including two-step sequential deposition, one-pot solution methods, and advanced techniques like electrostatic spraying mdpi.comespublisher.comrsc.orgaip.orgresearchgate.net.

Stability Enhancement: Understanding and mitigating degradation mechanisms under various environmental conditions (humidity, oxygen, light, temperature) remains a critical area of research, with encapsulation and material design playing key roles researchgate.netpv-magazine.com.

Tandem Solar Cells and Other Applications: FAI is also being investigated for use in tandem solar cells and other optoelectronic devices like light-emitting diodes (LEDs) and photodetectors samaterials.comsolaveni.com.

Methodological Approaches in this compound Research

The synthesis and characterization of this compound and its derived perovskite materials involve a variety of established and evolving methodologies. These approaches are critical for understanding material properties, optimizing fabrication processes, and evaluating device performance.

Synthesis of this compound (FAI)

This compound is typically synthesized through a chemical reaction between formamidine acetate (B1210297) and hydroiodic acid (HI) mdpi.comrsc.orgsemanticscholar.orgresearchgate.net. A common procedure involves dissolving formamidine acetate in ethanol (B145695) and slowly adding hydroiodic acid (57% in water), followed by stirring at elevated temperatures (e.g., 50 °C) for a period. After solvent evaporation, the crude product is often purified by washing with solvents like chloroform (B151607) or diethyl ether and recrystallization from ethanol/diethyl ether mixtures mdpi.comrsc.orgsemanticscholar.org. This process yields FAI as yellow crystals or a yellow-white powder mdpi.comrsc.orgsemanticscholar.org. Yields of around 75% have been reported for optimized synthesis routes mdpi.com. High purity grades (e.g., >99.99%) are available for research purposes ossila.comsolaveni.com.

Perovskite Film Fabrication

The fabrication of perovskite films, primarily FAPbI₃, from FAI involves several techniques, with solution-based methods being the most prevalent:

Two-Step Sequential Deposition: This method involves first depositing a layer of lead iodide (PbI₂) from a solvent like N,N-dimethylformamide (DMF) via spin-coating. Subsequently, a solution of FAI in a chosen solvent (e.g., isopropanol (B130326), n-butanol, tert-butanol) is spin-coated onto the PbI₂ layer. Annealing at high temperatures (e.g., 170 °C for 10 min) converts the layers into the perovskite phase mdpi.com. The choice of solvent for FAI deposition can significantly influence film morphology, grain size, and the extent of perovskite conversion mdpi.com.

One-Pot Solution Deposition: In this approach, FAI and PbI₂ (or other halide precursors) are dissolved together in a common solvent mixture (e.g., DMF/DMSO) to form a precursor ink. This ink is then spin-coated onto the substrate, followed by annealing rsc.orgespublisher.comrsc.orgaip.org. Variations include adding specific additives or using different solvent ratios to control crystallization and film quality espublisher.comrsc.orgaip.orghelmholtz-berlin.dersc.org. For instance, adding hydroiodic acid to the FAI precursor solution can improve film uniformity ossila.com.

Advanced Deposition Techniques: Methods like flow-limited field-injection electrostatic spraying (FFESS) are being explored for large-area deposition, offering potential for scalable manufacturing aip.org.

Characterization Techniques

A comprehensive understanding of FAI and FAPbI₃ materials relies on a suite of characterization techniques:

X-ray Diffraction (XRD): Used to confirm the crystalline phase (e.g., α-FAPbI₃), crystal structure, and phase purity of the perovskite films rsc.orgmdpi.comespublisher.comresearchgate.net. Variable temperature XRD can track phase transitions iucr.orgacs.orgaip.org.

Scanning Electron Microscopy (SEM): Provides information on film morphology, including grain size, surface coverage, and uniformity researchgate.netmdpi.com.

Absorption and Photoluminescence (PL) Spectroscopy: Used to determine optical properties, such as the band gap and emission characteristics, which are crucial for photovoltaic applications ossila.commdpi.comsioc-journal.cnmdpi.comespublisher.comaip.orghelmholtz-berlin.de.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Employed to study the thermal stability and phase transitions of FAI salts and perovskite materials iucr.orgaip.orgiaea.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural analysis and determining cation composition in mixed-cation systems rsc.orgrsc.org.

Fourier Transform Infrared (FTIR) Spectroscopy: Helps in confirming the chemical structure and identifying functional groups iaea.org.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM): Provides detailed insights into the crystalline structure, lattice planes, and grain boundaries at the nanoscale espublisher.comresearchgate.net.

Capacitance Spectroscopy (e.g., DLTS): Used to investigate charge carrier dynamics, defect states, and ion migration within the perovskite films, which are critical for understanding device performance and degradation helmholtz-berlin.de.

The careful application of these methodologies allows researchers to systematically investigate the properties of this compound and optimize its use in high-performance optoelectronic devices.

Compound Name List:

this compound (FAI)

Formamidinium cation (FA⁺)

Methylammonium iodide (MAI)

Methylammonium cation (MA⁺)

Formamidinium lead iodide (FAPbI₃)

Methylammonium lead iodide (MAPbI₃)

Lead iodide (PbI₂)

Lead bromide (PbBr₂)

Cesium iodide (CsI)

Methylammonium bromide (MABr)

Formamidinium bromide (FABr)

Cesium lead iodide (CsPbI₃)

Cesium lead bromide (CsPbBr₃)

Synthetic Methodologies and Precursor Engineering of Formamidinium Iodide

Established Synthetic Routes for Formamidinium Iodide

The quality of the this compound precursor is a foundational factor in the crystallization and ultimate performance of perovskite films. High-purity FAI is essential for minimizing defects and ensuring reproducible device fabrication.

Synthesis from Formamidinium Acetate (B1210297) and Hydroiodic Acid

A widely adopted and reliable method for synthesizing this compound involves the reaction of formamidinium acetate with hydroiodic acid (HI). This acid-base neutralization reaction is straightforward and can be performed with high yields.

The general procedure involves dissolving formamidinium acetate in a suitable solvent, typically ethanol (B145695), followed by the slow addition of hydroiodic acid. protrustech.com.twmdpi.com The molar ratio of the reactants is a key parameter, with studies often employing a molar excess of hydroiodic acid to ensure the complete conversion of the acetate salt. iphy.ac.cn For instance, a 1.5 to 2 times molar excess of HI is commonly used. iphy.ac.cnsynthical.com

The reaction is typically stirred at a moderately elevated temperature, such as 50°C, for a period ranging from 10 minutes to 2 hours to drive the reaction to completion. protrustech.com.twiphy.ac.cnsynthical.com Following the reaction, the solvent is removed, often using a rotary evaporator, which results in the precipitation of a crude yellow-white powder. iphy.ac.cnsynthical.com

Table 1: Representative Reaction Parameters for FAI Synthesis

ParameterValueSource(s)
Reactants Formamidinium Acetate, Hydroiodic Acid (57 wt%) protrustech.com.twiphy.ac.cnsynthical.com
Molar Ratio (HI:FA-Acetate) 1.5:1 to 2:1 iphy.ac.cnsynthical.com
Solvent Ethanol protrustech.com.tw
Reaction Temperature 50°C protrustech.com.twiphy.ac.cnsynthical.com
Reaction Time 10 minutes - 2 hours protrustech.com.twiphy.ac.cnsynthical.com
Initial Product Yellow-white powder iphy.ac.cnsynthical.com

Recrystallization and Purification Techniques

The crude FAI powder obtained from the initial synthesis contains impurities, such as unreacted precursors and byproducts, which can be detrimental to perovskite film quality. Therefore, rigorous purification is a necessary subsequent step.

A common purification protocol involves washing the crude powder multiple times with a non-polar solvent like diethyl ether. This step helps remove excess iodine and other soluble impurities. iphy.ac.cnsynthical.com After washing, the product is further purified by recrystallization. A typical method involves dissolving the FAI powder in a minimal amount of hot ethanol to create a supersaturated solution. protrustech.com.twsynthical.com As the solution cools, or upon the addition of an anti-solvent like diethyl ether, pure FAI precipitates out of the solution, often forming white, flake-like or needle-like crystals. protrustech.com.twiphy.ac.cnsynthical.com This process may be repeated several times to achieve the desired purity.

Finally, the purified FAI crystals are dried under vacuum at an elevated temperature (e.g., 50-60°C) overnight to remove any residual solvent. iphy.ac.cnsynthical.com The resulting high-purity white crystalline solid is then ready for use in perovskite precursor solutions.

Precursor Solution Design and Control for Formamidinium-Based Perovskites

The transition from high-purity FAI powder to a high-quality perovskite thin film is governed by the chemistry of the precursor solution. The composition of this solution—including component ratios, solvents, and additives—critically influences the crystallization pathway, film morphology, and electronic properties of the final perovskite layer.

Optimization of this compound to Metal Halide Ratios

The stoichiometry of this compound relative to the metal halide, most commonly lead iodide (PbI₂), is a crucial factor in controlling the phase purity of the resulting formamidinium lead iodide (FAPbI₃) perovskite. While a 1:1 molar ratio of FAI to PbI₂ is stoichiometric for the FAPbI₃ structure, deviations from this ratio are often employed to improve film quality and device performance. nih.govnih.gov

Table 2: Effects of FAI:PbI₂ Stoichiometry on FAPbI₃ Film Properties

StoichiometryEffect on Film FormationImpact on Perovskite PhaseReference(s)
Stoichiometric (1:1) Baseline for perovskite formation.Can be prone to δ-phase formation. nih.gov
FAI Excess Triggers intermediate phase formation, leading to highly crystalline grains upon annealing.Suppresses non-photoactive δ-phase; promotes α-phase growth. researchgate.netrsc.org
PbI₂ Excess Can result in residual PbI₂ at grain boundaries.May passivate defects but can also impede charge transport if excessive. nih.govnih.gov

Solvent System Selection and Their Influence on Precursor Chemistry

The choice of solvent is critical as it dictates the solubility of the precursors and influences the kinetics of crystallization. The most common solvents for FAPbI₃ precursor solutions are polar aprotic solvents, primarily N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). mdpi.commdpi.com

Often, a mixture of DMF and DMSO is used. tudelft.nl DMF is an excellent solvent for lead iodide, while DMSO, a strong Lewis base, forms stable intermediate complexes with PbI₂ (e.g., MAI·PbI₂·DMSO adducts in methylammonium (B1206745) systems). mdpi.commdpi.comrsc.org The formation of these adducts slows down the rapid reaction between FAI and PbI₂, allowing for more controlled crystal growth and leading to more uniform and compact perovskite films. mdpi.com The volumetric ratio of DMF to DMSO is a key parameter that can be tuned to optimize film morphology and phase purity. tudelft.nlresearchgate.net

Other solvents, such as N-methyl-2-pyrrolidone (NMP), have also been explored, sometimes showing a stronger interaction with the formamidinium cation, which can be beneficial for film formation. mdpi.comfau.de In the pursuit of more environmentally friendly and less toxic manufacturing processes, "green" solvent systems are also being investigated as alternatives to traditional harmful solvents. synthical.comresearchgate.net

Additive Integration in Precursor Solutions

To further refine the properties of FAPbI₃ films, various additives are often incorporated into the precursor solution. These additives can serve multiple functions, including stabilizing the desired α-phase, passivating defects, and improving crystal growth.

Common Additives and Their Functions:

Hydroiodic Acid (HI): Small amounts of HI are often added to the precursor solution. It is believed to help stabilize the perovskite crystal lattice and enable the low-temperature phase transition from the undesired yellow phase to the photoactive black phase. nih.govnih.govacs.org The concentration of HI must be carefully optimized, as excessive amounts can be detrimental to film quality. nih.govacs.org

Cation Additives (MA⁺, Cs⁺): The incorporation of smaller cations like methylammonium (MA⁺) or inorganic cesium (Cs⁺) into the formamidinium-based framework can improve phase stability. iphy.ac.cnresearchgate.netrsc.org These mixed-cation perovskites often exhibit enhanced thermal and structural stability compared to pure FAPbI₃.

Halide Additives (Cl⁻, Br⁻): Chloride and bromide ions, often introduced in the form of methylammonium chloride (MACl), cesium chloride (CsCl), or formamidinium chloride (FACl), play a significant role. iphy.ac.cnresearchgate.net Chloride, in particular, is noted for its ability to improve crystallinity and passivate defects at grain boundaries, leading to significant improvements in power conversion efficiency. researchgate.netchemrxiv.org

Other Molecular Additives: A range of other compounds, such as formamide (B127407) iodide (FoAI) and polyvinylpyrrolidone (B124986) (PVP), have been explored as additives. protrustech.com.twrsc.orgresearchgate.net For instance, FoAI has been shown to suppress the formation of the δ-FAPbI₃ phase and improve photovoltaic performance, while PVP can enhance the stability of the film in ambient atmospheres. protrustech.com.twrsc.orgresearchgate.net

The rational selection and combination of these precursor solution components are essential for overcoming the intrinsic instabilities of FAPbI₃ and realizing its full potential in high-performance photovoltaic devices.

Crystallographic and Phase Transition Investigations of Formamidinium Iodide

Monoclinic Crystal Structure of Formamidinium Iodide

At low temperatures, specifically at 100 K and room temperature, this compound crystallizes in a monoclinic structure aip.orgresearchgate.netnih.goviucr.orgiucr.orgnih.govresearchgate.netnih.goviucr.orgresearchgate.netamanote.com. X-ray diffraction studies have confirmed this crystal system and provided detailed structural parameters.

Formamidinium Cation Conformation and Bonding in Crystal Lattice

In the monoclinic phase, the formamidinium cation (FA⁺) adopts a planar, symmetrical structure researchgate.netnih.goviucr.orgiucr.orgnih.govresearchgate.netnih.goviucr.orgresearchgate.net. The C–N bond lengths are reported to be approximately 1.301 (7) and 1.309 (8) Å, with an N–C–N bond angle close to 125.8° aip.orgrsc.org. The root-mean-square deviation of the cation from its ideal planar geometry is very small, around 0.002 Å, indicating a high degree of planarity researchgate.netnih.goviucr.orgiucr.orgnih.govresearchgate.netnih.goviucr.orgresearchgate.net. The iodide anion (I⁻) is not situated within the plane of the formamidinium cation; instead, it deviates significantly, by approximately 0.643 (10) Å researchgate.netnih.goviucr.orgiucr.orgnih.govresearchgate.netnih.goviucr.orgresearchgate.net. This arrangement highlights the ionic interaction between the positively charged formamidinium cation and the iodide anion, mediated by hydrogen bonding.

Hydrogen Bonding Network within this compound Crystals

A critical feature of the crystal structure of this compound is the extensive network of hydrogen bonds formed between the hydrogen atoms of the formamidinium cation and the iodide anions aip.orgresearchgate.netnih.goviucr.orgiucr.orgresearchgate.netnih.goviucr.orgresearchgate.net. These N–H⋯I hydrogen bonds are classified as strong and play a vital role in stabilizing the crystal lattice researchgate.netnih.goviucr.orgiucr.orgresearchgate.netnih.goviucr.orgresearchgate.net. Specifically, the cation and anion form tight ionic pairs through these bonds, leading to the formation of hydrogen-bonded zigzag-like chains that propagate along the [20-1] direction researchgate.netnih.goviucr.orgiucr.orgresearchgate.netnih.goviucr.orgresearchgate.net. These chains are further organized into stacks along the researchgate.net crystallographic direction aip.orgresearchgate.netnih.goviucr.orgiucr.orgresearchgate.netnih.goviucr.orgresearchgate.net. The lengths of these N–H⋯I hydrogen bonds are typically around 3.6 Å researchgate.netnih.goviucr.orgiucr.orgresearchgate.netnih.goviucr.orgresearchgate.net.

Polymorphic Modifications and Solid-Solid Phase Transitions of this compound

This compound undergoes several reversible solid-solid phase transitions as a function of temperature, transitioning between monoclinic, orthorhombic, and cubic crystal structures aip.orgresearchgate.netnih.goviucr.orgiucr.orgnih.govaip.org. These transitions are first-order structural transformations aip.orgaip.org.

Elevated Temperature Orthorhombic and Cubic Phases

Upon heating, this compound transitions from the monoclinic phase to an orthorhombic phase at around 345-346 K aip.orgresearchgate.netnih.goviucr.orgiucr.orgnih.govaip.org. This orthorhombic phase is stable over a temperature range, typically from 345-346 K up to approximately 386-387 K aip.orgresearchgate.netnih.goviucr.orgiucr.orgnih.govaip.org. Further heating leads to a transition to a cubic phase, which exists from about 386-387 K up to approximately 525 K, after which decomposition or melting occurs aip.orgresearchgate.netnih.goviucr.orgiucr.orgnih.govaip.org. The transition to the cubic phase is often associated with increased rotational freedom of the formamidinium cations aip.org.

Enthalpies of Phase Transitions

The phase transitions in this compound are accompanied by latent heat, which can be quantified using techniques like Differential Scanning Calorimetry (DSC) researchgate.netnih.goviucr.orgiucr.orgnih.gov. The transition from the monoclinic to the orthorhombic phase (around 346 K) has an associated enthalpy of approximately 2.24 to 2.60 kJ mol⁻¹ researchgate.netnih.goviucr.orgiucr.orgnih.gov. The subsequent transition from the orthorhombic to the cubic phase (around 387 K) has a slightly higher enthalpy, reported in the range of 2.75 to 2.87 kJ mol⁻¹ researchgate.netnih.goviucr.orgiucr.orgnih.gov. These transitions can exhibit thermal hysteresis, with transition temperatures differing slightly between heating and cooling cycles aip.orgaip.org. For instance, the monoclinic-to-orthorhombic transition occurs at 345 K upon heating and 339 K upon cooling, while the orthorhombic-to-cubic transition occurs at 386 K upon heating and 382 K upon cooling aip.org.

Compound Name Table

Common NameChemical Formula
This compoundCH(NH₂)₂I
Formamidinium cationCH(NH₂)₂⁺
IodideI⁻

Thermal Behavior and Decomposition Pathways of this compound

The thermal resilience of this compound (FAI) is a key factor in its application in perovskite-based devices. Compared to methylammonium (B1206745) iodide (MAI) and its corresponding perovskite (MAPI), FAI demonstrates enhanced thermal stability nih.govacs.orgresearchgate.netx-mol.netnih.gov. Studies have identified specific thermal events for FAI, including solid-solid phase transitions occurring at 346 K and 387 K, followed by melting and decomposition at higher temperatures, around 525 K and ~605 K, as observed through DSC analysis iucr.org. The decomposition of FAI itself is a multi-faceted process that releases various chemical species, the nature and quantity of which are influenced by temperature and the surrounding environment.

Bulk Thermal Decomposition Products and Mechanisms

When this compound decomposes in bulk, it yields a range of gaseous and solid products through complex reaction pathways. Mass spectrometry coupled with thermogravimetry (TG-MS) has been instrumental in identifying these products and elucidating the decomposition mechanisms. At temperatures below approximately 95 °C, FAI decomposition primarily releases formamidine (B1211174) and hydrogen cyanide (HCN) core.ac.uk. As the temperature rises above 95 °C, sym-triazine emerges as a significant decomposition product core.ac.uk. More detailed analyses indicate that around 280 °C, bulk FAI decomposition generates sym-triazine, hydrogen cyanide (HCN), and ammonium (B1175870) iodide (NH4I). Subsequently, above 300 °C, the ammonium iodide further breaks down into ammonia (B1221849) (NH3) and hydrogen iodide (HI) rsc.orgosti.govosti.gov. At elevated temperatures exceeding 360 °C, hydrogen cyanide (HCN) and ammonia (NH3) are reported as the dominant evolved gases gdut.edu.cn. These findings collectively illustrate a sequential decomposition process where different species are released at distinct temperature intervals.

Table 1: Bulk Thermal Decomposition Products of this compound (FAI)

Temperature RangePrimary Decomposition ProductsSecondary/Further Decomposition ProductsReferences
< 95 °CFormamidine, Hydrogen Cyanide (HCN)- core.ac.uk
> 95 °Csym-Triazine- core.ac.uk
~ 280 °Csym-Triazine, HCN, NH4INH3, HI (from NH4I above 300 °C) rsc.orgosti.govosti.gov
> 360 °CHCN, NH3- gdut.edu.cn

Interfacial Decomposition Reactions with Metal Oxides (e.g., NiO, TiO2)

The interaction of this compound with metal oxide materials, commonly employed as charge transport layers in perovskite devices, significantly influences its thermal stability and decomposition pathways. Studies investigating the interfacial reactions of FAI with nickel oxide (NiO) and titanium dioxide (TiO2) reveal distinct degradation behaviors.

When FAI is in contact with NiO, interfacial reactions are initiated at a substantially lower temperature, around 200 °C. This process leads to the formation of nickel iodide (NiI2) as a solid product, accompanied by the release of ammonia (NH3) and water (H2O) into the gas phase. Sym-triazine and HCN are also detected, though these are typically associated with the higher temperatures of bulk FAI decomposition rsc.orgosti.govosti.gov. The presence of NH4I peaks, albeit with reduced intensity compared to neat FAI, and the subsequent growth of NiI2 peaks upon heating further corroborate this interfacial reaction mechanism rsc.org. The relative stability assessment indicates that FAI exhibits lower stability when in contact with NiO compared to its behavior in bulk or when interfaced with TiO2 (FAI ~ FAI + TiO2 > FAI + NiO) rsc.orgosti.govosti.gov.

Table 2: Interfacial Decomposition Behavior of this compound (FAI) with Metal Oxides

Material CombinationDecomposition Onset Temperature (°C)Key Solid ProductsKey Gaseous ProductsRelative StabilityReferences
Bulk FAI~ 280-sym-Triazine, HCN, NH4I, NH3, HIHigh core.ac.ukrsc.orgosti.govosti.gov
FAI + NiO~ 200NiI2NH3, H2O, sym-Triazine, HCNModerate rsc.orgosti.govosti.govrsc.org
FAI + TiO2~ 280 (similar to bulk)-HCN (at ~260 °C), sym-triazine (similar to bulk)High-Moderate rsc.orgosti.govosti.govrsc.org

Thermodynamic and Kinetic Analyses of Decomposition

While specific quantitative thermodynamic and kinetic analyses for pure this compound are not extensively detailed in the provided literature, its inherent thermal resilience compared to methylammonium has been qualitatively established core.ac.uk. Studies on formamidinium lead iodide (FAPI), a related perovskite material, have provided insights into the kinetic aspects of formamidinium cation decomposition. These investigations have employed techniques such as temperature-controlled X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to determine activation energies associated with the decomposition processes.

Table 3: Kinetic and Thermodynamic Aspects of Formamidinium-Based Perovskite Decomposition

Analysis TypeMaterial StudiedMethodDecomposition Step(s)Parameter ValueReferences
Kinetic AnalysisFAPbI3X-ray Diffraction (XRD) - JMAK modelOverallEa = 112 ± 9 kJ/mol nih.govacs.orgresearchgate.netx-mol.netnih.gov
Kinetic AnalysisFAPbI3Differential Scanning Calorimetry (DSC) - IsoconversionalFirst stepEa = 205 ± 20 kJ/mol nih.govacs.orgresearchgate.netx-mol.netnih.gov
Kinetic AnalysisFAPbI3Differential Scanning Calorimetry (DSC) - IsoconversionalSecond stepEa = 410 ± 20 kJ/mol nih.govacs.orgresearchgate.netx-mol.netnih.gov
Thermodynamic StudyFAPbI3Knudsen Effusion TechniquesVarious channelsEstimated properties nih.govacs.orgresearchgate.netx-mol.netnih.gov

List of Compounds Mentioned:

this compound (FAI)

Methylammonium lead iodide (MAPI)

Formamidinium lead iodide (FAPI)

Methylammonium iodide (MAI)

Ammonium iodide (NH4I)

Nickel oxide (NiO)

Titanium dioxide (TiO2)

Nickel iodide (NiI2)

Ammonia (NH3)

Water (H2O)

Hydrogen cyanide (HCN)

sym-Triazine

Hydrogen iodide (HI)

Formamidine

Formamidinium Tin Triiodide (FASnI3)

Formamidinium Based Perovskite Film Formation and Morphological Control

One-Step Deposition Strategies for Formamidinium Lead Iodide Perovskites

In the one-step deposition method, a precursor solution containing both formamidinium iodide (FAI) and lead iodide (PbI2) in a suitable organic solvent is deposited onto a substrate in a single step. This method is valued for its simplicity and potential for high-throughput manufacturing. nih.gov

Spin coating is a widely used laboratory technique for one-step deposition, capable of producing uniform thin films. nih.gov The process involves dispensing the perovskite precursor solution onto a substrate, which is then rotated at high speed to spread the liquid evenly and evaporate the solvent.

A crucial modification to the standard spin coating process is the introduction of an anti-solvent treatment. researchgate.net This involves dispensing a secondary solvent, in which the perovskite precursors are insoluble (the anti-solvent), onto the wet precursor film during the spin coating process. researchgate.net This technique induces rapid supersaturation of the precursor solution, leading to fast and uniform nucleation of the perovskite crystals. researchgate.net The immediate crystallization helps in forming dense and pinhole-free films with large crystalline grains. researchgate.net The timing of the anti-solvent application is a critical parameter that influences the final film quality. nih.gov

Commonly used anti-solvents for FAPbI3 deposition include toluene (B28343) and chlorobenzene (B131634). nih.govresearchgate.net The rapid removal of the host solvent by the anti-solvent facilitates a quick transition from the liquid precursor phase to the solid perovskite phase, which can suppress the formation of unwanted intermediate phases. researchgate.net

While many deposition techniques for FAPbI3 require a post-deposition annealing step at elevated temperatures to achieve the desired photoactive black α-phase, research has explored methods to synthesize these films at or near room temperature. espublisher.combohrium.comresearchgate.net Room temperature synthesis is advantageous for reducing manufacturing costs and energy consumption, and for compatibility with flexible substrates. researchgate.net

One approach involves the use of specific solvent systems and additives that facilitate the direct formation of the α-phase without high-temperature annealing. espublisher.com For instance, the use of formamidine (B1211174) acetate (B1210297) and lead iodide as precursors has been reported to yield α-phase FAPbI3 films with subsequent annealing at a relatively low temperature of 80 °C. espublisher.com Another strategy involves creating vertically aligned lead iodide thin films with nanoscale channels, which lowers the energy barrier for the permeation of this compound and enables the transformation to α-FAPbI3 at room temperature, even in high humidity. bohrium.com

The development of room-temperature synthesis methods is crucial for the large-scale production of FAPbI3-based devices. researchgate.net

Two-Step Sequential Deposition Mechanisms for Formamidinium Lead Iodide Perovskites

The two-step sequential deposition method offers an alternative to the one-step process and provides better control over the perovskite film's morphology and composition. mdpi.comias.ac.in This method involves the deposition of PbI2 in the first step, followed by its conversion to FAPbI3 through a reaction with a solution of FAI. scirp.org

The general process is as follows:

A layer of PbI2 is deposited onto the substrate, typically by spin-coating a solution of PbI2 in a solvent like N,N-dimethylformamide (DMF). mdpi.com

The PbI2-coated substrate is then exposed to a solution of FAI in a different solvent, often isopropanol (B130326) (IPA), via spin-coating or dipping. mdpi.com

The FAI reacts with the PbI2 to form the FAPbI3 perovskite, often followed by an annealing step to complete the conversion and improve crystallinity. mdpi.com

The morphology of the initial PbI2 film plays a critical role in the final quality of the FAPbI3 layer. aip.org The PbI2 film acts as a template for the perovskite crystallization.

Porous PbI2 Films: A porous PbI2 template allows for better penetration of the FAI solution, facilitating a more complete and uniform conversion to FAPbI3. aip.orgbwise.kr This can lead to the formation of pure α-phase FAPbI3 without residual PbI2. aip.org Porous films can be achieved by using specific solvent mixtures or by thermal treatment of the initial PbI2 layer. aip.org The interdiffusion of reactants is enhanced in a porous structure, which is a critical factor in the conversion process. bwise.kr

Compact PbI2 Films: While more challenging for the FAI solution to penetrate, compact PbI2 films can also be used. In this case, the conversion to perovskite primarily occurs at the surface, and the reaction proceeds inwards. Achieving complete conversion without leaving unreacted PbI2 can be more difficult with a dense initial layer. aip.org

The choice between a porous or compact PbI2 template significantly impacts the reaction kinetics and the morphology of the resulting perovskite film. aip.org

The penetration of the FAI solution into the PbI2 layer is a key factor in the two-step deposition process. aip.org The properties of the solvent used for the FAI solution, such as viscosity and polarity, can influence the penetration depth and the rate of reaction. mdpi.com

Studies have shown that using different alcohol solvents for FAI can result in different grain sizes in the final perovskite film. For instance, using tert-butanol (B103910) as a solvent for FAI has been shown to produce very large grain sizes, up to several micrometers. mdpi.com This is attributed to the solvent's properties influencing the crystallization process. mdpi.com Incomplete penetration or reaction can lead to residual PbI2 in the final film, which can be detrimental to device performance. bwise.kr

During the conversion of PbI2 to FAPbI3, various intermediate phases can form, which can influence the final crystal structure and film quality. bohrium.comrsc.org The formation of the desired photoactive α-FAPbI3 often proceeds through a non-perovskite δ-FAPbI3 (yellow phase) intermediate. rsc.orgnih.gov

Controlling the formation and conversion of these intermediate phases is crucial. For example, a low-temperature strategy has been reported to synthesize a stabilized and high-crystallinity intermediate phase, which leads to a final α-FAPbI3 film with reduced defect density. rsc.org Additives can also be used to modulate the intermediate phases. For instance, the use of N-methyl pyrrolidone (NMP) as an additive can lead to the formation of a distinct FAI·PbI2·NMP intermediate, which facilitates the direct formation of α-FAPbI3 and avoids the traditional δ-FAPbI3 route. researchgate.net Understanding and controlling these intermediate phases is a key area of research for improving the quality and stability of FAPbI3 films. chinesechemsoc.org

Impact of Processing Parameters on Film Morphology and Quality

The transition of formamidinium lead iodide (FAPbI₃) from precursor solution to a solid-state thin film is a complex process where slight variations in fabrication parameters can lead to significant differences in the final film's structural and optoelectronic properties. Control over solvent systems, thermal treatments, and the processing environment is paramount to achieving uniform, defect-free perovskite layers.

The choice of solvent and antisolvent is a foundational step in dictating the morphology of FAPbI₃ films. The solvent's properties, such as viscosity, boiling point, and polarity, directly influence the precursor solution's behavior and the subsequent crystallization process during spin coating. mdpi.com For instance, in a two-step sequential deposition method, the solvent used for the this compound (FAI) solution plays a critical role. A study comparing isopropanol, n-butanol, and tert-butanol as solvents for FAI revealed a direct correlation between solvent properties and the final grain size of the α-FAPbI₃ film. mdpi.com

The use of tert-butanol, which has higher viscosity and polarizability but lower electric permittivity compared to isopropanol and n-butanol, resulted in significantly larger grain sizes, reaching up to several micrometers. mdpi.com This is attributed to altered nucleation and crystal growth dynamics. Conversely, films prepared using n-butanol showed an excess of lead iodide (PbI₂), indicating an incomplete conversion to the perovskite phase. mdpi.com

Antisolvents are crucial in one-step solution processes for inducing rapid supersaturation, which initiates the nucleation of perovskite crystals. acs.org The timing and volume of the antisolvent application are critical parameters. The antisolvent extracts the host solvent (e.g., DMF) from the wet precursor film, leading to the formation of crystal seeds. acs.org Different antisolvents, such as chlorobenzene, diethyl ether, and toluene, can be used to control crystal quality and size. researchgate.net Toluene-treated perovskites have been shown to exhibit higher phase purity and structural stability over time compared to those treated with chlorobenzene or diethyl ether. researchgate.net

Table 1: Effect of FAI Solvent on α-FAPbI₃ Grain Size
Solvent for FAIResulting Grain Size (µm)Key Observation
Isopropanol0.2–0.5Smallest grain size. mdpi.com
n-Butanol0.2–1Incomplete conversion, PbI₂ residue observed. mdpi.com
tert-Butanol2–5Largest grain size, preferred crystallite orientation. mdpi.com

Thermal annealing is a critical post-deposition step that provides the necessary energy to drive the crystallization process, promote grain growth, and, most importantly, induce the phase transition from the non-photoactive hexagonal δ-phase to the photoactive cubic α-phase of FAPbI₃. nih.gov The temperature and duration of the annealing process significantly impact the final film quality. Typically, FAPbI₃ films require annealing at temperatures around 150-170°C to achieve the complete δ-to-α phase transformation. mdpi.comresearchgate.net

The annealing process facilitates the interdiffusion reaction between precursor components in sequentially deposited layers. mdpi.com Optimizing the annealing conditions is essential, as insufficient heat may lead to incomplete phase transition, while excessive heat can cause degradation. The crystallinity of the initial δ-FAPbI₃ film before annealing can also influence the final α-phase film, with higher initial crystallinity promoting the formation of larger, more aligned grains. nih.gov

Recent studies have explored methods to lower the energy barrier for this phase transition, such as radiative-assisted thermal annealing and controlling the atmosphere during the process. nih.gov Additives can also play a role in the crystallization kinetics during annealing. For example, the incorporation of methylammonium (B1206745) chloride (MACl) has been shown to slow down the crystallization process, resulting in larger grain sizes and a preferred crystallographic orientation, which enhances photovoltaic performance. nih.gov The nucleation of α-phase nanocrystals before or during the initial stages of thermal annealing is crucial for templating the growth of a stable and highly crystalline film. bohrium.comresearchgate.net

The atmosphere in which the perovskite film is processed and annealed has a profound effect on its morphology, stability, and stoichiometry. nih.gov Historically, fabrication has been performed in inert environments, such as a nitrogen-filled glovebox, to prevent moisture-induced degradation. However, research has revealed that a controlled amount of humidity can be beneficial and even necessary for producing high-quality, phase-stable FAPbI₃ films. nih.govacs.org

The relative humidity (RH) during processing can significantly affect film morphology. acs.org Very low RH (e.g., ~2%) can lead to uniform, fully covered films, while high RH (30%-40%) can result in inhomogeneous films with voids and pinholes, leading to reduced crystallinity and shorter carrier lifetimes. acs.org Conversely, some studies have shown that annealing in ambient, humid conditions can have a "defect-healing" effect. nih.govresearchgate.net Water molecules can interact with the perovskite, helping to repair defects and reduce pinholes during the annealing process, leading to improved device performance compared to films processed in a completely moisture-free environment. nih.gov

The presence of solvent vapors during annealing can also be detrimental. Vapors from common solvents like isopropanol, chlorobenzene, or dimethylformamide (DMF) can negatively alter the film's crystalline phase and morphology. mdpi.com For instance, annealing under an isopropanol atmosphere can induce the formation of the undesirable δ-phase. mdpi.com

Table 2: Impact of Relative Humidity (RH) on FAPbI₃ Film Properties
Relative Humidity (RH) LevelObserved Film MorphologyEffect on Optoelectronic Properties
Low (~2%)Uniform, fully covered, fewer voids. acs.orgImproved crystallinity, longer carrier lifetime. acs.org
Moderate (15%)Optimal grain size (~317 nm), minimal PbI₂ residue, smooth surface. jnsam.comLongest photoluminescence lifetime (~1100 ns). jnsam.com
High (30%-60%)Inhomogeneous, increased pinholes and voids, larger grain size but higher roughness. acs.orgjnsam.comReduced crystallinity, shorter carrier lifetime, introduction of mid-gap states. acs.orgjnsam.com

Anisotropic Crystal Growth and Grain Transformation in Formamidinium Lead Iodide Films

The formation of FAPbI₃ films is characterized by complex crystal growth phenomena, including a critical phase transition and the potential for oriented growth, which are fundamental to achieving high-performance devices.

At room temperature, FAPbI₃ thermodynamically favors the formation of a hexagonal, non-perovskite structure known as the δ-phase, which is photo-inactive. nih.gov A thermal annealing step is required to convert this "yellow" phase into the photoactive cubic or trigonal "black" α-phase. nih.govscispace.com Understanding the mechanism and kinetics of this δ-to-α phase transition is crucial for process optimization.

The transition is a diffusional process that involves the structural rearrangement of PbI₆ octahedra from face-sharing in the δ-phase to corner-sharing in the α-phase. acs.org The process begins with the heterogeneous nucleation of the α-phase, followed by its growth. nih.govacs.org This growth has been observed to be highly anisotropic, preferentially propagating along the ⟨0001⟩ crystallographic direction of the δ-phase. acs.orgpolyu.edu.hk This preferred direction is underpinned by a lower activation energy for the transformation along the axis where the PbI₆ octahedra share faces. nih.govacs.org The kinetics of this transformation can be influenced by factors such as the heating rate and the crystallinity of the initial δ-phase film. nih.gov

The δ-to-α phase transition initiates via heterogeneous nucleation, where the new α-phase begins to form at specific sites within the δ-phase film, such as grain boundaries or defects. nih.govacs.org The orientation of the initial nuclei can be influenced by surface energy, which can dominate over the interfacial energy between the two phases. polyu.edu.hk Controlling this nucleation stage is key to achieving films with a preferred crystallographic orientation. ucla.edu

Control of Crystallinity and Grain Size

The control over the crystallinity and grain size of formamidinium lead iodide (FAPbI₃) perovskite films is a critical factor in the development of high-performance and stable optoelectronic devices. High-quality films with large, uniform grains and low defect densities are desirable as grain boundaries can act as sites for charge carrier recombination, scattering, and moisture ingress, which are detrimental to device performance and longevity. nsf.gov Researchers have developed several key strategies to manipulate the nucleation and growth processes of FAPbI₃ films, thereby controlling their final morphology. These methods primarily include additive engineering, solvent engineering, and the management of phase transitions.

Additive Engineering

Various types of additives have been explored, each with a distinct mechanism of action. For instance, multifunctional amidino additives like 4-amidinobenzamide (B8763389) hydrochloride (ABAm) have been shown to slow down the crystallization process of α-FAPbI₃. semanticscholar.orgnih.gov This retardation leads to the formation of uniformly large crystalline grains and a reduced density of non-radiative recombination centers. semanticscholar.orgnih.gov The amide group in ABAm interacts strongly with the perovskite components through hydrogen bonds and coordination bonds, which also helps in passivating iodine vacancy defects. nih.gov Similarly, the addition of methylammonium chloride (MACl) can induce a stable intermediate phase before thermal annealing, which facilitates the growth of larger grains, reaching up to 1.5 µm with a 40% MACl concentration. mdpi.comrsc.org This also results in a smoother film surface, with roughness decreasing from 64.7 nm to 24.7 nm. rsc.org

Blending different cations has also proven successful. Introducing a small amount of methylammonium lead bromide (MAPbBr₃) into the FAPbI₃ precursor can suppress the formation of the undesirable yellow δ-phase and promote the direct formation of the photoactive α-phase during spin-coating. mdpi.com This leads to a high-quality film with minimal PbI₂ residue. mdpi.com Other additives, such as ethanedithiol (ED) and tetrabutyl ammonium (B1175870) perchlorate (B79767) (TAP), function by suppressing heterogeneous nucleation, which encourages the preferential growth of homogeneous nuclei, resulting in high-quality α-FAPbI₃ films with grain sizes reaching approximately 1.7 μm. rsc.org The polymer polyvinylpyrrolidone (B124986) (PVP) has been used to improve the infiltration of FAPbI₃ into ZnO nanostructures and prevent film degradation in ambient air. nih.gov

Table 1: Impact of Various Additives on Formamidinium-Based Perovskite Film Morphology

AdditivePrimary FunctionObserved Effect on Crystallinity and Grain SizeReference(s)
4-amidinobenzamide hydrochloride (ABAm) Slows crystallization, passivates defectsResults in uniformly large crystalline grains; enhances hydrophobicity. semanticscholar.orgnih.gov
Methylammonium chloride (MACl) Induces a stable intermediate phaseIncreases grain size up to 1.5 µm; reduces film roughness. mdpi.comrsc.org
Methylammonium lead bromide (MAPbBr₃) Suppresses δ-phase formation, promotes α-phaseEnhances film quality by preventing PbI₂ residue. mdpi.com
Formamidinium chloride (FACl) Retards crystallization kineticsYields highly crystalline γ-CsPbI₂Br phase with enlarged grain size. strath.ac.uk
Ethanedithiol (ED) & Tetrabutyl ammonium perchlorate (TAP) Suppresses heterogeneous nucleationProduces α-FAPbI₃ films with grain sizes up to ~1.7 μm. rsc.org
Ethylammonium iodide (EAI) Templates crystal growthImproves crystallinity and grain size of 3D FASnI₃ grains. researchgate.net
Polyvinylpyrrolidone (PVP) Stabilization, improved infiltrationPrevents degradation and improves infiltration into nanostructures. nih.gov

Solvent Engineering

Solvent engineering is another powerful tool for controlling the crystallization pathway of FAPbI₃ films. This can involve the selection of the primary solvent, the use of solvent mixtures, or post-deposition solvent vapor annealing.

In the two-step sequential deposition method, the choice of solvent for this compound (FAI) significantly impacts the final film morphology. A study comparing isopropanol, n-butanol, and tert-butanol found a direct correlation between the solvent's properties and the resulting grain size. mdpi.com The use of tert-butanol resulted in very large grains of 2–5 µm, a substantial increase compared to the 0.2–0.5 µm grains obtained with isopropanol. mdpi.com This effect is linked to solvent properties such as viscosity and polarity. mdpi.comdiva-portal.org Similarly, using a mixture of 2-propanol (IPA) and methanol (B129727) (MeOH) for the formamidinium bromide (FABr) solution in a two-step method for FAPbBr₃ led to more crystalline films with larger grains compared to using pure IPA. diva-portal.org

Solvent vapor annealing offers a method to dramatically alter the film morphology after initial deposition. Annealing a fine-grained (~175 nm) δ-FAPbI₃ film in a dimethyl sulfoxide (B87167) (DMSO) vapor environment can induce a rapid transformation to the α-FAPbI₃ phase, resulting in an exceptional increase in grain size to over 5 µm. nsf.gov This process is significantly more effective than thermal annealing in a nitrogen atmosphere alone, where no significant grain growth is observed. nsf.gov The polar DMSO molecules are believed to interact with the perovskite film, lowering the activation energy for the reconstructive δ-to-α phase transformation and promoting remarkable grain growth. nsf.gov

Table 2: Effect of Solvent Engineering on FAPbI₃ Film Grain Size

MethodSolvent(s)Key FindingResulting Grain SizeReference(s)
Two-Step Deposition Isopropanol (IPA)Baseline for comparison0.2–0.5 µm mdpi.com
n-ButanolIncreased grain size0.2–1 µm mdpi.com
tert-ButanolSignificant grain enlargement2–5 µm mdpi.com
IPA/Methanol MixtureMixed solvent enhances crystallizationLarger grains compared to pure IPA diva-portal.org
Solvent Vapor Annealing Dimethyl sulfoxide (DMSO)Induces rapid δ-to-α phase transformation> 5 µm (from initial ~175 nm) nsf.govnsf.gov

Phase Transformation Control

The polymorphism of FAPbI₃, which can exist in a photoactive black α-phase and a non-perovskite yellow δ-phase, presents both a challenge and an opportunity for morphological control. mdpi.com Preventing the formation of the δ-phase or controllably converting it to the α-phase is crucial for achieving high-quality films.

As mentioned, solvent-vapor-assisted δ-to-α phase transformation can be exploited to induce exceptional grain coarsening, leading to ultra-coarse-grained films with an average size of up to ~9 μm. nsf.govresearchgate.net The mechanism involves the polar solvent molecules electrostatically interacting with the δ-FAPbI₃ film, which lowers the activation energy required for the reconstructive phase transformation. nsf.gov This allows for the rapid growth of large, single-crystal-like α-FAPbI₃ grains from the fine-grained δ-phase matrix. nsf.gov This method not only produces films with very large grains but also ensures the phase purity of the desirable α-polymorph. nsf.gov The resulting ultra-coarse-grained films exhibit dramatically improved environmental stability compared to their medium-grained counterparts, which is attributed to the significant reduction in grain boundary density. nsf.govresearchgate.net

Defect Chemistry and Passivation Strategies in Formamidinium Based Perovskites

Characterization of Native Defects in Formamidinium Lead Iodide Perovskites

First-principles calculations and experimental studies have identified several types of native point defects in FAPbI3, each with distinct formation energies and impacts on the material's electronic structure. ucla.eduresearchgate.net These include vacancies, interstitials, and antisite defects. ucla.eduresearchgate.net

Iodine vacancies (VI) are among the most prevalent defects in FAPbI3 due to the volatile nature of iodine. repec.org Their formation energy is relatively low, and they are considered to be a dominant defect type. ucla.edu While some studies suggest that iodine vacancies create shallow-level traps near the band edges and are thus relatively benign, others indicate they can contribute to non-radiative recombination and ion migration, which is linked to the current-voltage hysteresis observed in perovskite solar cells. repec.orgmdpi.com The preparation of FAPbI3 films in an iodine-rich environment has been suggested as a method to prevent the formation of deep-level defects. acs.org Recent research has also proposed that incorporating a hexagonal polytype (6H) perovskite phase into the cubic (3C) FAPbI3 can intervene with the dominant halide vacancy defect sites, improving structural integrity and carrier dynamics. sciencedaily.com

Lead vacancies (VPb) are another type of point defect present in FAPbI3. acs.org The formation of lead iodide (PbI2) vacancies in FAPbI3 has a remarkably low formation energy of approximately 0.25 eV. utoronto.ca Despite this, some theoretical studies suggest that isolated lead vacancies are unstable and create shallow energy levels within the bandgap. acs.org However, ab initio nonadiabatic molecular dynamics simulations have shown that a single lead vacancy can significantly suppress non-radiative electron-hole recombination in FAPbI3, extending the charge carrier lifetime. researchgate.net This suggests that the impact of lead vacancies may be beneficial under certain conditions, particularly in an iodine-rich environment. researchgate.net Conversely, when a lead vacancy pairs with a lead interstitial (VPb + Pbi), it can form a stable and deep defect pair, potentially limiting optoelectronic performance. acs.org

Interstitial defects occur when an atom or ion occupies a site in the crystal lattice that is not typically occupied. In FAPbI3, formamidinium interstitials (FAi) and lead interstitials (Pbi) are notable defects. acs.org First-principles calculations have shown that on PbI2-terminated surfaces of FAPbI3, electron-donating FAi and Pbi defects can create deep-level, stable charge traps. acs.orgnih.gov These deep traps can act as non-radiative recombination centers, which are detrimental to device performance. acs.org While individually Pbi is considered a deep but unstable defect, when paired with a lead vacancy, it forms a stable and deep trap. acs.org

Recent studies have highlighted the critical, yet previously overlooked, role of hydrogen vacancies (VH) in hybrid perovskites. researchgate.net In the prototypical methylammonium (B1206745) lead iodide (MAPbI3), hydrogen vacancies can be present in high densities and act as highly efficient non-radiative recombination centers. nih.gov However, in formamidinium lead iodide (FAPbI3), hydrogen vacancies are significantly more difficult to form. researchgate.netnih.govosti.gov The carrier capture coefficient for hydrogen vacancies in FAPbI3 is three orders of magnitude lower than in MAPbI3. researchgate.netnih.govosti.gov This inherent property of the formamidinium cation contributes to the higher efficiency and stability of FAPbI3-based solar cells. researchgate.netnih.gov Minimizing the unintentional incorporation of hydrogen is considered critical for achieving high device performance. nih.gov

Defect TypeFormation EnergyCarrier Capture Coefficient (cm³/s)Impact on Performance
Hydrogen Vacancy (in MAPbI3)Low under iodine-poor conditions~10⁻⁴Acts as an efficient non-radiative recombination center. researchgate.netnih.gov
Hydrogen Vacancy (in FAPbI3)Higher than in MAPbI3~10⁻⁷ (three orders of magnitude lower than in MAPbI3)Less detrimental due to higher formation energy and lower capture coefficient. researchgate.netnih.gov

Additive-Based Defect Passivation in Formamidinium-Based Perovskite Films

Additive engineering has emerged as a highly effective strategy to passivate defects in FAPbI3 films, thereby enhancing their optoelectronic properties and stability. acs.org This approach involves incorporating small amounts of specific compounds into the perovskite precursor solution or as a post-treatment step. These additives can interact with defects in various ways, such as by filling vacancies, coordinating with undercoordinated ions, or altering the crystallization process to reduce defect formation.

Multifunctional amidino-based additives, such as 4-amidinobenzamide (B8763389) hydrochloride (ABAm), have been shown to effectively passivate iodine vacancies. nih.govresearchgate.net The amide group in ABAm can form hydrogen bonds with iodide anions and coordination bonds with Pb²⁺ cations, which strengthens the passivation of iodine vacancies and reduces non-radiative recombination. nih.govresearchgate.net

For interstitial defects, first-principles calculations have suggested that small molecules like benzene (B151609) can be effective passivation agents. acs.org The delocalized electron distribution of benzene allows it to donate electrons to and passivate deep-level FA-interstitial and Pb-interstitial defects on the surface of FAPbI3. acs.orgnih.gov

Grain boundary passivation is another critical area of focus. Soft, small-molecule additives with low melting points, such as ethyl carbamate (EC), can diffuse to the grain boundaries during film formation. acs.org This selective passivation reduces the boundary energy and leads to films with larger grains and fewer defects. acs.org Another approach involves using additives like 3,4,5-Trifluoroaniline iodide (TFAI), which not only passivates defects at the grain boundaries by chelating with uncoordinated Pb²⁺ but also facilitates the complete phase transition to the desired α-FAPbI3 at room temperature. researchgate.net Symmetrical biphenyl molecules, such as 4,4′-diaminodiphenyl sulfone (DDS) and 4,4′-sulfodiphenol (SDP), have also been proposed for targeted grain boundary passivation to mitigate defects and optimize energy level alignment. researchgate.net Furthermore, the introduction of RbCl into the precursor solution can lead to the in-situ formation of (PbI2)2RbCl at the grain boundaries, which passivates defects and suppresses ion migration. bohrium.com

AdditiveTarget Defect(s)Passivation MechanismReference(s)
4-amidinobenzamide hydrochloride (ABAm)Iodine VacancyForms hydrogen bonds with I⁻ and coordination bonds with Pb²⁺. nih.govresearchgate.net
BenzeneFA-interstitial, Pb-interstitialDonates electrons to the surface defect through charge-transfer. acs.orgnih.gov
Ethyl carbamate (EC)Grain Boundary DefectsDiffuses to grain boundaries to reduce boundary energy. acs.org
3,4,5-Trifluoroaniline iodide (TFAI)Grain Boundary Defects (uncoordinated Pb²⁺), VacanciesChelates with uncoordinated Pb²⁺ and forms bonds with FA⁺ and I⁻. researchgate.net
4,4′-diaminodiphenyl sulfone (DDS)Grain Boundary DefectsMitigates defects at grain boundaries and optimizes energy levels. researchgate.net
4,4′-sulfodiphenol (SDP)Grain Boundary DefectsMitigates defects at grain boundaries and optimizes energy levels. researchgate.net
Rubidium Chloride (RbCl)Grain Boundary DefectsIn-situ formation of (PbI2)2RbCl at grain boundaries. bohrium.com

Formamidinium Iodide Compensation for Defect Healing

A straightforward yet effective approach to address defects, particularly at grain boundaries in polycrystalline perovskite films, is the post-treatment with a this compound (FAI) solution. This method serves to compensate for iodide vacancies and passivate other surface and grain boundary defects that can act as non-radiative recombination centers.

Table 1: Effect of this compound (FAI) Treatment on Perovskite Solar Cell Performance
ParameterControl DeviceFAI Treated Device (1 mg/mL)
Average Power Conversion Efficiency (PCE)16.45%19.26%
Champion Power Conversion Efficiency (PCE)Not Specified20.62%
Stability (60 days, N2 environment)Not Specified~95% of initial efficiency
Stability (30 days, ambient conditions)Not Specified~78% of initial efficiency

Multifunctional Amidino Additives and Their Interaction Mechanisms

The incorporation of multifunctional amidino-based additives into the perovskite precursor solution has proven to be a highly effective strategy for improving film quality and passivating defects. These additives leverage various functional groups to interact with the perovskite components, thereby controlling crystallization and neutralizing defect sites.

A study investigating two specific additives, 4-amidinobenzoic acid hydrochloride (ABAc) and 4-amidinobenzamide hydrochloride (ABAm), revealed the nuanced roles of their functional groups. researchgate.netnih.gov The amide group in ABAm, possessing a larger dipole moment compared to the carboxylic acid group in ABAc, facilitates stronger interactions with the perovskite. researchgate.netnih.gov These interactions include the formation of hydrogen bonds between the N-H of the amidino group and iodide ions (I⁻), as well as coordination bonds between the carbonyl group (C=O) and lead ions (Pb²⁺). researchgate.netnih.gov This dual-interaction mechanism effectively passivates iodine vacancy defects and slows down the crystallization of the α-FAPbI₃ phase. The result is a significant reduction in non-radiative recombination, evidenced by a long carrier lifetime of 1.7 µs. researchgate.netnih.gov Consequently, devices treated with ABAm achieved a high efficiency of 24.60% and maintained 93% of their initial efficiency after 1200 hours of storage in an ambient environment. nih.gov

Table 2: Performance Enhancement with Multifunctional Amidino Additives
AdditiveKey Interaction MechanismsCarrier LifetimePower Conversion Efficiency (PCE)Stability (1200h, ambient)
4-amidinobenzamide hydrochloride (ABAm)Hydrogen bonds (N-H···I⁻), Coordination bonds (C=O···Pb²⁺)1.7 µs24.60%93% of initial efficiency

Cadmium Salt Additives for Synergistic Passivation

The introduction of cadmium salts into the formamidinium lead iodide (FAPbI₃) precursor has been explored as a method for synergistic defect passivation and optimization of the device's band structure. This strategy leads to the in-situ formation of a variety of perovskite analogs with different dimensionalities.

Specifically, the addition of cadmium salts with acetate (B1210297) or halide anions can result in a composite film containing zero-dimensional formamidinium cadmium iodide, one-dimensional δ-FAPbI₃, two-dimensional FA₂FAₙ₋₁PbₙI₃ₙ₊₁, and three-dimensional α-FAPbI₃. escholarship.org This mixture of perovskite structures plays a crucial role in facilitating energy transfer within the film while also passivating material defects. escholarship.org This synergistic approach has been shown to be particularly effective in near-infrared light-emitting diodes, where it led to a maximum external quantum efficiency of 24.1% and significantly improved operational stability. escholarship.org

Suppression of Sn²⁺ Oxidation in Formamidinium Tin Iodide

A major challenge in formamidinium tin iodide (FASnI₃)-based perovskites is the propensity for the tin(II) cation (Sn²⁺) to oxidize to tin(IV) (Sn⁴⁺), which creates defects and degrades device performance. To counter this, additives that can suppress this oxidation are crucial.

Formamidine (B1211174) acetate (FAAc) has been identified as an effective additive for this purpose. It has been revealed that FAAc exhibits a strong coordination interaction between its carbonyl group (C=O) and the Sn²⁺ cation. This interaction stabilizes the perovskite lattice structure, minimizes defect states, and effectively suppresses the oxidation of Sn²⁺. The use of FAAc not only improves the chemical stability of the precursor solution but also slows down the crystallization process, leading to higher crystallinity in the final perovskite film. Devices incorporating FAAc demonstrated a significant increase in power conversion efficiency from an initial 9.84% to 12.43% and maintained 94% of this enhanced efficiency after 2000 hours in a nitrogen atmosphere.

Table 3: Effect of Formamidine Acetate (FAAc) on Formamidinium Tin Iodide Solar Cells
ParameterControl DeviceFAAc Treated Device
Initial Power Conversion Efficiency (PCE)9.84%12.43%
Stability (2000h, N₂ atmosphere)Not Specified94% of initial value

Surface and Interface Passivation in Formamidinium-Based Perovskite Devices

Defects at the surfaces and interfaces of the perovskite layer are particularly detrimental as they can act as traps for charge carriers, leading to significant recombination losses. Therefore, targeted passivation of these regions is essential for achieving high-performance devices.

Surface Termination Studies and Defect Tolerance

First-principles calculations have been employed to study the stability and defect tolerance of different surface terminations of FAPbI₃. acs.org These studies have shown that among the various possible terminations (e.g., PbI₂, FAI, I, and PbI), the this compound (FAI)-terminated surface is the most stable and exhibits a high tolerance to defect formation. acs.org The PbI₂-terminated surface is also relatively stable; however, it is more prone to the formation of certain deep-level defects. acs.org The high stability of the FAI termination is correlated with its lower surface energy, which in turn leads to higher defect formation energies, making the surface more robust. acs.org

Small Molecule Additives for Deep-Level Defect Passivation

While some surfaces, like the PbI₂-terminated surface, are relatively stable, they can still host deep-level defects such as formamidinium-interstitial (FAᵢ) and lead-interstitial (Pbᵢ) defects, which can significantly limit optoelectronic performance. acs.org Small molecule additives can be used to passivate these specific deep-level traps.

For instance, theoretical studies have shown that a molecule like benzene, with its delocalized electron distribution, can effectively passivate deep FA-interstitial and Pb-interstitial defects. nih.govacs.org The passivation mechanism involves the donation of electrons from the benzene molecule to the surface defect through charge transfer. nih.govacs.org This neutralizes the charge trap, thereby enhancing the performance of the perovskite solar cell. This targeted passivation of deep-level defects by carefully selected small molecules represents a sophisticated strategy for improving device efficiency and stability.

Self-Assembled Monolayers and 2D Perovskite Nanolayers for Interfacial Defect Mitigation

Self-Assembled Monolayers (SAMs) for Interfacial Defect Passivation

SAMs are ordered molecular layers that spontaneously form on a substrate. In the context of formamidinium-based PSCs, they are typically employed as hole-selective layers. Carbazole-based SAMs, for instance, have been widely used for this purpose. These molecules possess anchoring groups, such as phosphonic or boric acid, that bind to the transparent conductive oxide (TCO) substrate, creating a well-aligned interface that facilitates perovskite crystal growth and improves charge extraction and transport.

A key challenge with some SAMs is their tendency to aggregate in solution, which can prevent the formation of a uniform monolayer and limit their effectiveness in passivating deep defects in the perovskite. To overcome this, a "SAM@pseudo-planar monolayer" strategy has been developed, where an interfacial repairer molecule is coated on top of the initial SAM to create a more robust and well-aligned hole-selective layer.

Research has demonstrated the significant impact of SAMs on device performance. For example, an in-situ dual-interface passivation strategy using 1-butyl-3-methylimidazolium methanesulfonate (MS) as a precursor additive has been shown to be highly effective. The MS species self-assembles at the interfaces, passivating defects and reducing non-radiative recombination losses. xjtu.edu.cn This approach led to a substantial increase in power conversion efficiency (PCE) from 22.31% for the control device to 25.12% for the MS-treated device. xjtu.edu.cn

Passivation StrategyVOC (V)JSC (mA cm-2)FFPCE (%)
Control Device1.1525.860.7522.31
MS Self-Assembled Species1.1826.370.8125.12

2D Perovskite Nanolayers for Enhanced Stability and Efficiency

The introduction of a thin 2D perovskite layer at the interface of a 3D formamidinium-based perovskite has proven to be a powerful technique for defect mitigation and stability enhancement. These 2D/3D heterostructures leverage the superior environmental stability of 2D perovskites, which act as a protective barrier against moisture and other degradative factors. nih.gov

The 2D layer, often formed by introducing bulky organic cations such as phenylethylammonium (PEA), can passivate surface defects and reduce charge recombination at the interface. nih.govresearchgate.net This leads to a significant improvement in the open-circuit voltage (VOC) of the solar cell. acs.org Furthermore, the 2D perovskite can spontaneously form at the grain boundaries of the 3D perovskite, suppressing ion migration and protecting it from moisture. researchgate.netescholarship.org

Detailed research has shown that the incorporation of a small amount of a 2D perovskite precursor, such as 1.67 mol% of phenylethylammonium lead iodide (PEA₂PbI₄), into the formamidinium lead iodide (FAPbI₃) precursor solution can lead to the formation of phase-pure FAPbI₃ with significantly enhanced photoluminescence lifetime. researchgate.netescholarship.org This approach has yielded devices with a stabilized PCE of 20.64% and a certified stabilized PCE of 19.77%. researchgate.netescholarship.org

Device ArchitectureVOC (V)JSC (mA cm-2)PCE (%)
2D/3D FACsPbI₃ (Normal-type)--20.2
2D/3D FACsPbI₃ (Inverted-type)--18.2
FAPbI₃ with 1.67 mol% 2D PEA₂PbI₄1.130>2420.64 (stabilized)

The formation of a homogeneous 2D perovskite passivation layer is crucial for upscaling devices to modules. tum.de Research has shown that treating the perovskite layer with formamidinium bromide in long-chain alkylamine ligand salts can facilitate the formation of a uniform 2D layer, leading to champion active-area efficiencies of 25.61% for small-area devices and 23.60% for mini-modules. tum.de

Stability Mechanisms and Degradation Pathways in Formamidinium Based Perovskite Systems

Intrinsic Stability and Phase Stability of Formamidinium Lead Iodide Perovskites

The inherent chemical and structural properties of formamidinium lead iodide dictate its operational lifetime and performance under ideal conditions, free from external environmental stressors.

Formamidinium lead iodide (FAPbI₃) is often favored over methylammonium (B1206745) lead iodide (MAPbI₃) due to its superior intrinsic stability, particularly its thermal stability. The formamidinium (FA⁺) cation is larger than the methylammonium (MA⁺) cation, which results in a more symmetric and stable cubic perovskite structure at room temperature. rsc.org Research indicates that FAPbI₃ has a higher decomposition temperature compared to MAPbI₃. researchgate.net Thermogravimetric analysis has shown that FAPbI₃ nanowires exhibit a weight loss at an onset temperature of about 240 °C, which is significantly higher than that of MAPbI₃ nanowires at approximately 180 °C. researchgate.net This enhanced thermal robustness makes FAPbI₃ a more suitable candidate for long-term operation in devices where heat generation can be a significant factor. researchgate.net

Furthermore, the narrower bandgap of FAPbI₃ (around 1.47 eV) compared to MAPbI₃ (about 1.55 eV) is closer to the optimal value for single-junction solar cells, allowing for broader light absorption. rsc.orgscirp.org While both materials are susceptible to degradation, studies have shown that under humid conditions, FAPbI₃ films exhibit higher intrinsic stability than their MAPbI₃ counterparts. scirp.org After two weeks of aging in a humid environment, MAPbI₃ shows significant degradation with the presence of multiple pinholes, whereas FAPbI₃ maintains better surface morphology. scirp.org

PropertyFormamidinium Lead Iodide (FAPbI₃)Methylammonium Lead Iodide (MAPbI₃)
Bandgap~1.47 eV~1.55 eV
Thermal Stability (Onset of Degradation)~240 °C~180 °C
Operational Lifetime (under specific conditions)>1000 hours300-500 hours
Goldschmidt Tolerance Factor~1.05~0.97

Despite its advantages, a significant challenge for FAPbI₃ is the metastability of its photoactive black cubic phase (α-FAPbI₃) at room temperature. mdpi.com Under ambient conditions, α-FAPbI₃ has a propensity to transition into a non-perovskite, photoinactive yellow hexagonal phase (δ-FAPbI₃). oaepublish.comrsc.org This phase transition is thermodynamically driven, as the δ-phase is the more stable polymorph at lower temperatures. mdpi.com

The transition from the desirable α-phase to the undesirable δ-phase is a critical failure mechanism in FAPbI₃-based devices. Research using defocused Raman spectroscopy has shown that neat FAPbI₃ crystals can fully degrade into the δ-phase within two weeks under ambient conditions. escholarship.org This transformation is associated with a change in the coordination of the lead iodide octahedra from a corner-sharing 3D network in the α-phase to a face-sharing 1D chain structure in the δ-phase. mdpi.com The activation energy for the transition from the δ-phase back to the α-phase is relatively low (approximately 0.84 eV), indicating a small kinetic barrier. mdpi.com However, the spontaneous α-to-δ transition at room temperature remains a significant hurdle. This transition can be accelerated by factors such as humidity and the presence of solvents. researchgate.net

PhaseCrystal StructurePhotoactivityStability at Room Temperature
α-FAPbI₃Cubic (Perovskite)ActiveMetastable
δ-FAPbI₃Hexagonal (Non-perovskite)InactiveStable

Environmental Degradation Mechanisms

The stability of formamidinium lead iodide perovskites is significantly compromised by exposure to environmental factors, particularly moisture and oxygen.

Water and oxygen work in synergy to accelerate the degradation of FAPbI₃ perovskites. mdpi.comresearchgate.net While exposure to either moisture or oxygen alone can be detrimental, their combined presence leads to a much more rapid decomposition of the material. In situ studies have revealed that a critical interplay between water and oxygen is necessary to speed up the undesirable phase transformations in these perovskites. researchgate.net The degradation rate is observed to be considerably slower when the perovskite is exposed to a humid nitrogen atmosphere compared to humid air, highlighting the crucial role of oxygen. researchgate.net

This synergistic degradation pathway involves a series of surface reactions. Water molecules first interact with the perovskite surface, leading to the dissolution of formamidinium iodide. This exposes lead-iodide-rich surfaces, which are then susceptible to oxidation by oxygen. mdpi.comresearchgate.net

The degradation process is initiated by the dissolution of this compound (FAI) from the perovskite surface by water molecules. mdpi.comresearchgate.net This dissolution leads to the volatilization of iodide and FA⁺ cations. researchgate.net The removal of FAI results in a surface that is rich in lead iodide (PbI₂). researchgate.net

Following the dissolution of FAI, oxygen molecules interact with the exposed PbI₂-rich surface, leading to the oxidation of iodide ions (I⁻) to form iodate (B108269) species (IO₃⁻). mdpi.comresearchgate.net These iodate species can then bond to the surface lead ions, and lead iodate may segregate at the surface. This process can create vacancies, which act as sites for further infiltration of water and continued dissolution of FAI, creating a cascading degradation effect. mdpi.comresearchgate.net

The combination of humidity and light can further exacerbate the degradation of formamidinium-based perovskites. Under these conditions, the material can undergo a multistep degradation pathway. escholarship.org Initially, the mixed-cation perovskite can phase-separate into its constituent components, such as δ-FAPbI₃ and PbI₂. escholarship.org This is accompanied by an increasingly heterogeneous spatial distribution of formamidinium. escholarship.org

Following this initial phase separation, the evaporation of formamidinium from the δ-FAPbI₃ phase occurs, leaving behind residual PbI₂. escholarship.org This process highlights that the instability is not only a phase transition but also involves the loss of the organic cation, leading to irreversible decomposition of the perovskite material.

Thermal Degradation and Decomposition Products in Perovskites

The thermal stability of formamidinium (FA)-based perovskites is a critical factor for the long-term operational viability of perovskite solar cells (PSCs). While formamidinium lead iodide (FAPbI₃) is considered more thermally stable than its methylammonium (MA) counterpart, it is still susceptible to degradation at elevated temperatures, which are relevant to real-world operating conditions of photovoltaic devices. nii.ac.jpgdut.edu.cnnih.gov Research indicates that formamidinium is more resilient to thermal degradation and the release of irreversible decomposition products compared to methylammonium, due to a larger enthalpy and activation energy for decomposition reactions. rsc.org

Studies employing techniques such as thermogravimetric analysis coupled with mass spectrometry (TGA-MS) and Fourier transform infrared spectroscopy (FTIR) have identified the specific gaseous products evolved during the thermal decomposition of FAPbI₃. nii.ac.jpgdut.edu.cn The decomposition pathway is temperature-dependent. gdut.edu.cn At lower temperatures, the primary decomposition products include s-triazine and ammonia (B1221849). gdut.edu.cn As the temperature increases, hydrogen cyanide (HCN) and ammonia become the dominant gaseous products. gdut.edu.cn The identification of HCN as a potential decomposition product is a significant consideration for the safety and environmental impact of these materials. rsc.org

The decomposition process for FAPbI₃ is complex and can occur in multiple steps. nih.gov The initial mass loss is associated with the degradation of the organic formamidinium cation. nii.ac.jp Investigations comparing the thermal degradation of this compound (FAI) and FAPbI₃ show a temperature delay for the onset of decomposition in the perovskite structure, indicating that the interactions between the FA cations and the inorganic lead-iodide matrix are stronger than in the organic salt alone. gdut.edu.cn

Table 1: Temperature-Dependent Gaseous Decomposition Products of FAPbI₃

Temperature Range (°C)Major Gaseous Decomposition Products
245–285s-triazine ((HCN)₃), Ammonia (NH₃)
> 360Hydrogen cyanide (HCN), Ammonia (NH₃)
Data sourced from reference gdut.edu.cn.

Ionic Migration and its Impact on Device Stability

Ionic migration within the perovskite absorber layer is a significant contributor to device instability and performance degradation in formamidinium-based solar cells. helmholtz-berlin.deosti.gov Mobile ionic species, such as iodide ions, can move through the crystal lattice under the influence of an external bias or illumination, leading to several detrimental effects. nih.govresearchgate.net This phenomenon is a key factor behind the characteristic current-voltage hysteresis observed in many perovskite devices. researchgate.net

Table 2: Impact of Ionic Losses on Perovskite-Based Tandem Solar Cell Degradation

Tandem Cell TypeTotal PCE Loss (%)Ionic Loss Contribution to Total Degradation (%)
Si/perovskite19.260
All-perovskite10.846
Data sourced from reference helmholtz-berlin.de.

Strategies for Enhancing Operational Stability of Formamidinium-Based Perovskite Devices

Enhancing the operational stability of formamidinium-based perovskite devices is crucial for their commercialization. A variety of strategies have been developed to address the intrinsic and extrinsic degradation pathways of these materials. researchgate.netepa.gov These approaches aim to improve the perovskite's tolerance to environmental factors like heat and moisture, as well as to mitigate internal degradation mechanisms like phase instability and ionic migration. Key strategies include adjusting the material's structural properties, engineering the cation composition, and applying protective surface treatments. researchgate.netmdpi.com Additive processing, interfacial modification, and defect passivation are also widely employed to improve the quality of the perovskite light-absorbing layer and enhance device longevity. researchgate.netepa.govacs.org

Structural Regulation and Geometric Symmetry Improvement

Improving the structural integrity and crystal symmetry of the formamidinium perovskite lattice is a foundational strategy for enhancing stability. The ideal cubic α-phase of FAPbI₃, which is most desirable for photovoltaic applications, is often metastable at room temperature and can transition to a non-photoactive hexagonal δ-phase. researchgate.netepa.gov Structural regulation aims to stabilize this α-phase.

One effective method is to introduce different ions into the perovskite lattice to improve its geometric symmetry. For instance, in formamidinium tin iodide (FASnI₃) perovskites, the introduction of cesium (Cs⁺) cations has been shown to improve the geometric symmetry and enhance the thermodynamic structural stability of the material. researchgate.net Another approach involves using additives to control crystal growth. The use of methylammonium chloride (MACl) can facilitate a vertical recrystallization process in the formamidinium perovskite film. rsc.org This creates a film composed of highly crystallized, vertically oriented grains, which minimizes grain boundaries and trap sites that can initiate degradation. rsc.org Furthermore, ultratrace amounts of dimethylamine (B145610) (DMA) have been used to alloy with FAPbI₃, which stabilizes the inorganic lattice structure without causing significant distortion or unfavorably shifting the bandgap energy. researchgate.net

Mixed Cation Engineering (e.g., Cs, MA, Rb incorporation)

Mixed cation engineering is one of the most successful strategies for stabilizing the photoactive phase of formamidinium-based perovskites and improving device performance and longevity. mdpi.comrsc.org This approach involves partially replacing the formamidinium (FA⁺) cation with smaller inorganic cations like cesium (Cs⁺) and rubidium (Rb⁺), or the organic methylammonium (MA⁺) cation. mdpi.comresearchgate.net The inclusion of multiple cations with different ionic radii helps to adjust the Goldschmidt tolerance factor of the ABX₃ perovskite structure, bringing it into a more stable range for the desired cubic phase. mdpi.comrsc.org

The incorporation of Cs⁺ is particularly common, as it has been shown to suppress the transition to the yellow δ-phase and improve the thermodynamic stability of the perovskite. rsc.orgnih.gov Triple-cation compositions, such as those combining Cs⁺, MA⁺, and FA⁺, have led to devices with both high efficiency and significantly improved operational stability. rsc.org For example, the composition Csₓ(MA₀.₁₇FA₀.₈₃)₍₁₀₀₋ₓ₎Pb(I₀.₈₃Br₀.₁₇)₃ has achieved high power conversion efficiencies while maintaining performance under operational stress. mdpi.com While Rb⁺ has also been explored, its very small ionic radius can lead to the formation of non-photoactive side products and may increase sensitivity to moisture, presenting additional challenges. mdpi.comacs.org The mixing of FA and MA cations has been found to increase thermodynamic stability compared to the pure single-cation perovskites. researchgate.net

Table 3: Examples of Mixed-Cation Formamidinium Perovskites and Reported Outcomes

Cation CompositionKey Finding / Reported Outcome
FA₀.₉Cs₀.₁PbI₃Improved stability against light and humidity; PCE increased from 14.9% to 16.5%. mdpi.com
Csₓ(MA₀.₁₇FA₀.₈₃)₍₁₀₀₋ₓ₎Pb(I₀.₈₃Br₀.₁₇)₃Achieved PCE of 21.1% and maintained 18% PCE after 250 hours under operation. mdpi.com
Rb₀.₀₅FA₀.₉₅PbI₃Achieved a PCE of 17.16%. mdpi.com
FA₀.₅MA₀.₅PbI₃Found to be the most thermodynamically stable composition among various FA/MA mixtures. researchgate.net
Rb₀.₀₅Cs₀.₁FA₀.₈₅PbI₃Investigated as a thermally stable material for single-junction PSCs. mdpi.com

Hydrophobic Surface Treatments

Protecting the perovskite layer from environmental moisture is a critical strategy for preventing degradation, as water can facilitate the decomposition of the hybrid perovskite structure. Applying hydrophobic surface treatments is a direct and effective way to enhance device stability. nih.gov These treatments create a barrier that repels water molecules, preventing them from infiltrating the perovskite film.

A variety of hydrophobic materials can be used for passivation. One simple method involves depositing a thin layer of a hydrophobic polymer, such as Teflon, on top of the completed solar cell stack via spin-coating. nih.gov This process has been shown to result in negligible device degradation even after extended storage in ambient air. nih.gov Another advanced strategy involves the use of 2D layered perovskites, which can be engineered to form a protective "hydrophobic umbrella" over the 3D perovskite bulk, enhancing stability without compromising optoelectronic properties. mdpi.com Additionally, the use of self-assembled monolayers (SAMs) with hydrophobic properties at the interface between the perovskite and the charge transport layers can passivate defects and block moisture ingress, extending device lifetimes. bioengineer.org The properties of the underlying layers can also play a role; using a hydrophobic hole-transporting material can promote the growth of higher-quality, pinhole-free perovskite films, which are inherently more resistant to degradation. mdpi.com

Advanced Characterization Techniques for Formamidinium Based Materials Research

Structural and Morphological Characterization

Detailed analysis of the crystalline structure and physical morphology is fundamental to understanding the behavior of formamidinium-based compounds. Techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Photothermal Infrared Microscopy provide complementary insights.

X-Ray Diffraction (XRD) and Powder Diffraction

X-ray Diffraction (XRD) is a cornerstone technique for determining the crystalline structure, phase purity, and lattice parameters of materials. For formamidinium iodide and its perovskite derivatives, XRD is essential for identifying the desired α-phase of FAPbI₃ and distinguishing it from other polymorphic forms, such as the non-perovskite δ-phase, which is detrimental to optoelectronic performance mdpi.comrsc.org.

Studies have utilized XRD to confirm the cubic structure of α-FAPbI₃, often with the space group Pm3m rsc.orgacs.org. For this compound itself, it crystallizes in a monoclinic structure (space group P2₁/c) at room temperature, undergoing phase transitions to orthorhombic and then cubic phases at elevated temperatures researchgate.netaip.orgiucr.orgiucr.org. The presence of residual lead iodide (PbI₂) can also be identified through XRD, indicating incomplete conversion to the perovskite phase mdpi.comrsc.org. Synchrotron-based XRD is also employed for in-depth structural analysis, particularly for studying phase transitions under varying conditions oup.com.

Table 7.1.1: Structural Information of Formamidinium-Based Materials via XRD

Material/PhaseCrystal StructureSpace GroupKey Features / ObservationsReferences
This compoundMonoclinicP2₁/cStable at room temperature; undergoes phase transitions to orthorhombic and cubic phases. researchgate.netaip.orgiucr.orgiucr.org
α-Formamidinium Lead Iodide (α-FAPbI₃)CubicPm3mDesired phase for optoelectronics; exhibits high crystallinity; sensitive to phase transition to δ-phase. mdpi.comrsc.orgacs.org
δ-Formamidinium Lead Iodide (δ-FAPbI₃)Non-perovskiteN/AYellow phase; detrimental to optoelectronic performance. mdpi.commdpi.comresearchgate.net
FAPbBr₂ICubicN/AConfirmed to belong to the {110} family of planes with high crystallinity. rsc.org
FAPbI₃ (with PbI₂)Cubic (with impurity)N/APresence of PbI₂ peaks indicates incomplete conversion. mdpi.comrsc.org

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is indispensable for visualizing the surface morphology, grain size, and uniformity of thin films. The morphology of formamidinium-based perovskite films significantly impacts charge transport and device efficiency by influencing grain boundaries and surface area mdpi.comrsc.orgmdpi.com.

SEM studies have revealed that processing conditions, such as the choice of solvent, play a critical role in film morphology. For instance, using tert-butanol (B103910) as a solvent for this compound can yield larger grain sizes (up to 2-5 µm) compared to isopropanol (B130326) (0.2-0.5 µm) or n-butanol (0.2-1 µm), often resulting in films with preferred crystallite orientation mdpi.com. Homogeneous films with smaller, densely packed grains (e.g., average 280 nm) are also achieved, which can minimize grain boundaries and enhance photocurrent rsc.org. The optimization of annealing temperature and solvent mixtures (e.g., DMF:NMP vs. DMSO) also influences grain size and film quality, with higher temperatures generally promoting larger grains mdpi.com. SEM is also used to assess the presence of pinholes, which are detrimental to device performance washacad.orgresearchgate.net.

Table 7.1.2: Morphological Characteristics of Formamidinium-Based Films via SEM

Formulation/ConditionGrain Size Range (µm)Morphology DescriptionReferences
FAI in tert-butanol2–5Very large grain size, preferred crystallite orientation. mdpi.com
FAI in isopropanol0.2–0.5Smaller grain size. mdpi.com
FAI in n-butanol0.2–1Intermediate grain size. mdpi.com
FAPI (DMSO solvent)~1.2Homogeneous, smaller grain size. mdpi.com
FAPI (DMF:NMP solvent)0.5–2.5Larger grain size, staircase-like structure. mdpi.com
FAPbI₃ (general)0.1–0.6 (100–600 nm)Continuous, pinhole-free films with densely packed grains. rsc.org
FAPbI₃ (air processed)~10 nm (roughness)Smoother surface. researchgate.net
FAPbI₃ (N₂ processed)N/ASmall and intermediate size grains, higher surface roughness (~20 nm). researchgate.net

Transmission Electron Microscopy (TEM) and 4D-STEM

Transmission Electron Microscopy (TEM) and its advanced variant, Four-Dimensional Scanning Transmission Electron Microscopy (4D-STEM), offer atomic-scale resolution for microstructural analysis. TEM can reveal the presence of quantum dots within perovskite matrices and characterize their size, phase, and composition asu.edu.

4D-STEM, which collects a diffraction pattern at each scanning point, provides comprehensive crystallographic information. This technique is invaluable for mapping local crystallinity, orientation, and identifying defects, particularly during phase transitions researchgate.netnih.govacs.orgacs.org. For example, 4D-STEM has been used to study the anisotropic δ-to-α phase transition in FAPbI₃ thin films, revealing the morphology and orientation relationships at the transition front and the presence of planar defects nih.govacs.org. Its integration with Focused Ion Beam (FIB) allows for in-situ analysis of beam-sensitive materials like perovskites without atmospheric exposure, minimizing degradation acs.org.

Photothermal Infrared Microscopy

Photothermal Infrared (PTIR) microscopy and related techniques like Photothermal Heterodyne Imaging (PHI) are powerful tools for chemically sensitive imaging at high spatial resolutions (sub-100 nm) scholaris.cand.edu. These methods couple infrared light absorption with mechanical probing to detect molecular vibrations and local chemical composition.

PTIR has been instrumental in studying degradation mechanisms in formamidinium-based perovskites, enabling the visualization of cation distribution and identifying degradation pathways under light and humidity scholaris.ca. PHI studies have also shown that signal generation in these thin films is significantly influenced by interfacial effects rather than solely by material composition, providing deeper insights into signal origins acs.org.

Spectroscopic Analyses of Optoelectronic Properties

Spectroscopic methods are crucial for understanding the electronic band structure, light absorption, and emission characteristics of formamidinium-based materials, which directly dictate their optoelectronic performance.

UV-Visible Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is widely used to determine the optical band gap (E<0xE1><0xB5><0x82>) of perovskite materials, a key parameter for their application in solar cells and other optoelectronic devices. The absorption edge in the UV-Vis spectrum provides a direct measure of the minimum energy required to excite an electron from the valence band to the conduction band.

Formamidinium lead iodide (FAPbI₃) typically exhibits a band gap around 1.45-1.5 eV, which is close to the optimal value for single-junction solar cells mdpi.comdoi.orgresearchgate.net. However, the band gap can vary depending on the specific composition, phase, and presence of alloying elements or additives. For instance, FAPbBr₂I has shown a band gap of approximately 2.0 eV rsc.org, while FA-based bismuth halide perovskites have reported band gaps of 3.7-3.8 eV nih.gov. Studies have also shown that introducing cations like Cs⁺ can cause a blue-shift in the absorption spectra, indicating an increase in the band gap mdpi.com. The absorption spectra typically show a broad absorption band in the visible region (e.g., 400-800 nm) with a sharp onset near the band gap energy researchgate.net.

Table 7.2.1: Optoelectronic Properties (Band Gap) of Formamidinium-Based Materials via UV-Vis Spectroscopy

Material/CompositionBand Gap (eV)Absorption Edge (nm)Key ObservationsReferences
FAPbBr₂I (single-crystal)~2.0~620Single absorption peak observed. rsc.org
FAPbI₃~1.45~850Narrow band gap, broad absorption in visible spectrum; narrower than MAPbI₃. mdpi.comdoi.orgresearchgate.net
FAPbI₃ (with 25% AVAI)~1.5N/ASmallest optical band gap energy value. researchgate.net
FA₁₋ₓMAₓPbI₃ (x=0.3, 0.5, 0.7)1.480, 1.472, 1.486N/AHighest absorbance intensity and broadest absorbance spectrum. nih.gov
FA₃Bi₂BrₓCl₁₋ₓ perovskite nanocrystals3.7N/ASharp absorption peak; higher absorption maxima leading to lower band-gap compared to FA₃Bi₂IₓCl₁₋ₓ. nih.gov
FA₃Bi₂IₓCl₁₋ₓ perovskite nanocrystals3.8N/ASharp absorption peak; lower absorption maxima leading to higher band-gap compared to FA₃Bi₂BrₓCl₁₋ₓ. nih.gov
MA₃Bi₂X₉ (X=I, Cl, Br)2.8 (I), 3.1 (Cl), 3.4 (Br)N/ABand gap increases with decreasing halide atomic size. nih.gov
Cs₀.₀₅(FA₀.₉₃MA₀.₀₇)₀.₉₅PbI₃N/AN/ABlue-shift observed with Cs⁺ substitution. mdpi.com
MAPbI₃ (tetragonal to cubic transition)~1.61 to ~1.69N/AGradual blue-shift of absorption maximum with increasing temperature. cnr.it

List of Compounds Mentioned:

this compound (FAI)

Formamidinium lead iodide (FAPbI₃)

Methylammonium (B1206745) lead iodide (MAPbI₃)

Formamidinium lead bromide (FAPbBr₃)

Formamidinium lead bromide iodide (FAPbBr₂I)

Methylammonium bromide (MABr)

Cesium lead iodide (CsPbI₃)

Formamidinium-cesium lead iodide (FACs PVK)

Formamidinium Germanium Halide (FAGeX₃)

Formamidinium tin iodide (FASnI₃)

Formamidinium bismuth halide perovskites (FA₃Bi₂BrₓCl₁₋ₓ, FA₃Bi₂IₓCl₁₋ₓ)

Methylammonium bismuth halide perovskites (MA₃Bi₂X₉)

Benzylammonium iodide (BzI)

5-Ammonium valeric acid iodide (AVAI)

Alkylammonium chlorides (RACl)

Lead iodide (PbI₂)

Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL)

Photoluminescence (PL) spectroscopy is a powerful tool for probing the electronic band structure, defect states, and recombination pathways within materials like this compound. PL emission spectra provide insights into the band gap energy and the presence of radiative recombination centers. Time-resolved photoluminescence (TRPL) further elucidates the dynamics of excited charge carriers, offering crucial information on carrier lifetimes and recombination rates, which are directly linked to device performance.

Research on FAPbI₃ single crystals has revealed distinct emission characteristics. For instance, α-phase FAPbI₃ single crystals exhibit a strong emission centered around 820 nm, which is attributed to relatively defect-free bulk material nih.gov. Temperature-dependent PL studies have shown that the near-band-edge emission of FAPbI₃ blueshifts with increasing temperature from 10 K to 120 K and again from 140 K to room temperature. A sudden redshift near 140 K indicates a phase transition from an orthorhombic to a cubic phase worldscientific.com. In thin films, PL intensity can be significantly enhanced by factors like humidity, with average carrier lifetimes extending from 17 ns to 389 ns, suggesting a reduction in trap density researchgate.net. Studies on FAPbI₃ quantum dots (QDs) show emission peaks around 1.61 eV with high quantum yields (70-86%) due to quantum confinement effects researchgate.net.

TRPL measurements on FAPbI₃ thin films have provided carrier lifetimes. For example, in one study, the carrier lifetime of FAPbI₃ was found to be remarkably long, with no abrupt changes observed after low-temperature phase transitions, unlike methylammonium lead iodide (MAPbI₃) acs.orgresearchgate.net. This stability is linked to the reduced rotational freedom and smaller dipole moment of the formamidinium cation acs.org. In contrast, single crystal FAPbI₃ has shown two-exponential decay lifetimes of τ₁ = 32 ns (fast) and τ₂ = 484 ns (slow), with the longer lifetime representing bulk carrier transport and indicating fewer defects compared to thin films ucla.edu. The presence of additives, such as phenylethylammonium iodide in FASnI₃, can influence carrier recombination dynamics, with bimolecular recombination rate constants (k₂) and Auger recombination rate constants (k₃) being reported uni-siegen.de.

Table 1: Photoluminescence and Time-Resolved Photoluminescence Findings for this compound

Material Form/ConditionPL Peak (nm)Carrier Lifetime (ns)NotesSource
α-FAPbI₃ Single Crystal~820484 (slow component)Defect-free bulk emission; two-exponential decay (32 ns fast component) nih.gov
FAPbI₃ Thin Film~820389Enhanced PL in air with humidity after illumination; implies reduced traps researchgate.net
FAPbI₃ Thin Film~82017 (initial)Enhanced PL in air with humidity after illumination researchgate.net
FAPbI₃ Quantum Dots~775 (1.61 eV)Not specifiedHigh quantum yields (70-86%); blue shift due to quantum confinement researchgate.net
FAPbI₃ Single Crystal~770 (cubic)Not specifiedTemperature-dependent PL shows phase transition effects optica.org
FAPbI₃ Single Crystal~743 (tetragonal)Not specifiedTemperature-dependent PL shows phase transition effects optica.org

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups and molecular vibrations present in this compound. This technique provides information about the structure of the formamidinium cation (FA⁺) and its interactions within the perovskite lattice, as well as changes occurring during phase transitions or in response to environmental factors.

FTIR studies on FAI have identified characteristic absorption bands related to the formamidinium cation. These include stretching vibrations of N-H bonds, C-H bonds, and the C=N double bond within the cation researchgate.netmjcce.org.mkiaea.orgaip.org. For example, peaks around 3100-3300 cm⁻¹ are typically assigned to N-H stretching, while C-H stretching vibrations appear in the range of 2900-3000 cm⁻¹ researchgate.netmjcce.org.mk. The N=C-N stretching vibration of the FA⁺ cation has been observed around 1720 cm⁻¹ aip.org. Temperature-dependent FTIR measurements have revealed changes in these vibrational modes, correlating with structural phase transitions of FAI researchgate.netmjcce.org.mkiphy.ac.cnrsc.org. For instance, drastic changes in the motional state of formamidinium moieties are reflected in the infrared spectra around phase transitions at 345 K and 388 K rsc.org. FTIR has also been used to confirm the presence of FA⁺ in mixed-cation perovskites aip.orgresearchgate.net.

Table 2: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentNotesSource
3100-3300N-H stretchingCharacteristic of the formamidinium cation researchgate.netmjcce.org.mk
2900-3000C-H stretchingCharacteristic of the formamidinium cation researchgate.netmjcce.org.mk
~1720N=C-N stretchingVibrational mode of the formamidinium cation aip.org
~1600-1650N-H bending researchgate.netmjcce.org.mk
~1500-1600C-N stretching / N-H bending researchgate.netmjcce.org.mk
~1400-1500C-N stretching researchgate.netmjcce.org.mk

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of materials. For this compound, XPS analysis provides critical information about the surface stoichiometry, the presence of different elements (Pb, I, C, N, Cs, etc.), and their bonding environments. This is particularly useful for understanding surface degradation, the effects of post-treatment, and the chemical speciation of the perovskite material.

XPS surveys of FAI films have confirmed the presence of constituent elements like Pb, I, C, and N aip.orgresearchgate.netcore.ac.uk. High-resolution XPS spectra allow for the determination of binding energies for specific core levels. For example, Pb 4f spectra typically show peaks attributed to lead bonded with iodine (Pb-I) aip.org. Similarly, I 3d spectra also confirm the presence of Pb-I bonding aip.org. XPS has been used to study the effects of moisture and oxygen exposure, revealing changes in the atomic content of N 1s and I 3d, indicating potential volatilization of FAI core.ac.uk. The O 1s peak, often observed due to adsorbed water or oxides, can provide insights into surface hydrophilicity and potential degradation pathways core.ac.uk. XPS data has also been used to elucidate the chemical speciation in mixed-cation perovskites, showing how cation composition influences surface chemistry aip.org.

Table 3: XPS Binding Energies for Elements in this compound-Based Materials

Element/Core LevelBinding Energy (eV)Chemical State/AssignmentNotesSource
Pb 4f<0xE2><0x82><0x87>/₂~138.2Pb-IIndicative of lead bonded to iodine aip.org
Pb 4f<0xE2><0x82><0x85>/₂~143.1Pb-IIndicative of lead bonded to iodine aip.org
I 3d<0xE2><0x82><0x85>/₂~619.3Pb-IConfirms Pb-I bonding aip.org
I 3d<0xE2><0x82><0x83>/₂~630.8Pb-IConfirms Pb-I bonding aip.org
N 1sVariesFAI/FA⁺ cationSensitive to chemical environment, affected by moisture/oxygen exposure core.ac.uk
O 1s~532.8Adsorbed H₂O/OxidesIndicates surface hydrophilicity or adsorbed species core.ac.uk

Valence Electron Energy Loss Spectroscopy (VEELS)

Valence Electron Energy Loss Spectroscopy (VEELS) is a technique that probes the electronic excitations and band structure of materials by analyzing the energy lost by electrons as they pass through a sample. It can provide information on plasmon resonances, interband transitions, and the density of states. However, specific research findings detailing the application of VEELS to this compound are not prominently featured in the provided search results. Therefore, detailed information on VEELS characterization of FAI is not available from this set of sources.

Charge Carrier Dynamics Investigation

Understanding how charge carriers move, recombine, and interact within FAI materials is crucial for optimizing device performance. Techniques such as impedance spectroscopy and space-charge-limited current (SCLC) measurements provide direct insights into these dynamics.

Impedance Spectroscopy

For FAPbI₃, impedance spectroscopy has been used to study charge transportation mechanisms. Studies suggest the presence of non-overlapping small polaron tunneling (NSPT) and overlapping large polaron tunneling (OLPT) models in different phases researchgate.net. The AC conductivity often follows Jonscher's power law, and the temperature dependence of conductivity is typically described by an Arrhenius-like behavior, indicating ion transport with activation energies in the range of 0.4–0.6 eV researchgate.netaip.org. Impedance measurements have also revealed that the dielectric constant increases with rising temperature in the high-frequency range researchgate.net. In FAPI thin films stabilized with polyvinylpyrrolidone (B124986) (PVP), impedance spectroscopy indicated increased electrical conductivity and improved radiative recombination of photo-generated charge carriers mdpi.comnih.gov.

Table 4: Impedance Spectroscopy Findings for this compound

Parameter/ModelValue/DescriptionCondition/NotesSource
AC ConductivityFollows Jonscher's power lawFrequency and temperature dependent researchgate.net
Activation Energy0.4–0.6 eVAssociated with ion transport aip.org
Dielectric ConstantIncreases with temperature (high frequency) researchgate.net
Transport ModelsNSPT and OLPTObserved in hexagonal and cubic phases researchgate.net
Electrical ConductivityIncreased with PVP additiveFAPI thin films on ZnO nanorods mdpi.comnih.gov

Space-Charge-Limited Current (SCLC) Measurements

Space-Charge-Limited Current (SCLC) measurements are a common technique for determining the trap density and carrier mobility in semiconductor materials. By applying a voltage across a device with appropriate electrodes and analyzing the current-voltage (J-V) characteristics, particularly the Mott-Gurney law region, key transport parameters can be extracted.

SCLC measurements on FAPbI₃ have yielded varying mobility values depending on the sample form. For single crystals, hole mobility values derived from SCLC have been reported as high as 35 cm²/ (V·s) nih.gov. In contrast, polycrystalline FAPbI₃ crystals showed lower mobility, around 9.5 cm²/ (V·s) at low temperatures nih.gov. Thin films have also shown different mobility values, with some studies reporting values around 2.5 cm²/ (V·s) tudelft.nl, while others using different measurement setups or analysis methods report values up to 27 cm²/ (V·s) tudelft.nl. SCLC analysis is also used to determine trap densities, which are critical for understanding non-radiative recombination. For instance, a trap density of 1.3 × 10¹³ cm⁻³ was reported for MAPbBr₃ single crystals using pulsed SCLC and drift-diffusion modeling nih.gov. Post-treatment with this compound (FAI) solution has been shown to reduce the density of defect states in perovskite films, leading to improved device performance acs.org. The trap-filled limiting voltage in SCLC measurements can decrease upon Cs incorporation, indicating suppressed traps/defects oup.com.

Table 5: Space-Charge-Limited Current (SCLC) Measurement Findings for this compound

Measurement TypeParameterValueUnitMaterial Form/NotesSource
SCLCHole Mobility~35cm²/(V·s)Single Crystal nih.gov
SCLCHole Mobility~9.5cm²/(V·s)Polycrystalline Crystal (at low temperature) nih.gov
SCLCMobility~2.5cm²/(V·s)Black FAPbI₃ (room temperature) tudelft.nl
SCLCMobility~4.4cm²/(V·s)α-phase FAPbI₃ single crystal rsc.org
SCLCMobility~13cm²/(V·s)MAPbBr₃ single crystal (estimated via DD modeling) nih.gov
SCLCTrap Density~1.3 × 10¹³cm⁻³MAPbBr₃ single crystal (estimated via DD modeling) nih.gov
SCLCTrap Density~6.2 × 10¹¹cm⁻³α-phase FAPbI₃ single crystal rsc.org
SCLCTrap-filled limiting voltageDecreases (e.g., from 0.13 to 0.09 V)VWith Cs sequential incorporation oup.com

Transient Absorption Spectroscopy (TAS)

Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique used to study ultrafast excited-state dynamics in materials. By using a short laser pulse (pump) to excite the material and a subsequent delayed pulse (probe) to monitor changes in absorption, TAS can track the evolution of excited carriers, identify recombination pathways, and determine carrier lifetimes nycu.edu.twacs.orgresearchgate.netrsc.org. For formamidinium-based perovskites, TAS is instrumental in understanding how photoexcited carriers relax, interact with defects, and recombine, which directly impacts photovoltaic efficiency. Studies on formamidinium tin triiodide (FASnI₃) have utilized TAS to reveal the dynamics of carrier relaxation, distinguishing between bulk and surface recombination processes and demonstrating how additives can retard these processes, thereby enhancing device performance nycu.edu.twacs.org. Furthermore, TAS can probe quantum confinement effects and the generation of excitons and biexcitons in perovskite nanocrystals researchgate.netscirp.org.

Table 1: Representative Transient Absorption Spectroscopy Findings in Formamidinium-Based Perovskites

Parameter / ConditionTypical Value / ObservationTechnique ApplicationReference
Hot Carrier Relaxation TimeSub-picosecond to picosecondStudying initial carrier thermalization and cooling nycu.edu.tw
Bulk Carrier Recombination TimeNanoseconds (ns)Assessing charge carrier decay in the bulk of the material nycu.edu.twacs.org
Surface Carrier Recombination TimePicoseconds (ps) to Nanoseconds (ns)Investigating recombination at material surfaces and interfaces nycu.edu.twacs.org
Bandgap Renormalization EnergyDecreased with additivesQuantifying energy shifts due to carrier-carrier interactions nycu.edu.twacs.org
Photobleaching (PB) BandwidthReduced with additivesIndicating changes in excited state population and band structure nycu.edu.twacs.org
Carrier Dynamics under ExcitationBiexponential relaxation, biexciton generationUnderstanding charge carrier behavior under specific excitation researchgate.netscirp.org

Electroluminescence (EL) Measurements

Electroluminescence (EL) measurements are crucial for evaluating the optoelectronic performance of devices, particularly their light-emitting capabilities and internal efficiencies. In the context of formamidinium-based optoelectronic devices, EL involves injecting charge carriers into the material and measuring the emitted light. This technique provides direct insights into the radiative recombination efficiency and can be used to diagnose energy losses within the device, such as non-radiative recombination frontiersin.orgfrontiersin.org. By measuring absolute EL efficiency, researchers can determine parameters like external quantum efficiency (EQE) and identify factors that limit the open-circuit voltage (Voc) frontiersin.orgfrontiersin.orggoogle.com. EL measurements are also employed to assess the uniformity of light emission across a device and to understand the impact of material quality and processing on device performance frontiersin.org.

Table 2: Representative Electroluminescence Measurement Outcomes for Formamidinium-Based Devices

Parameter / MetricTypical Value / ObservationTechnique ApplicationReference
External Quantum Efficiency (EQE)Varies with injection current, indicative of radiative efficiencyQuantifying the efficiency of converting injected charge to photons google.comresearchgate.net
Radiative EfficiencyHigh for good quality films, reduced by non-radiative pathwaysAssessing the proportion of recombination events that produce light frontiersin.org
Open-Circuit Voltage (Voc) LossDirectly related to non-radiative recombinationIdentifying voltage deficits caused by material defects frontiersin.orgfrontiersin.org
Emission SpectrumNarrow peaks characteristic of the materialConfirming the material's emission properties and purity aip.org
Spatial Uniformity of EmissionCan reveal localized defects or processing variationsMapping light emission across the device area aip.orgrsc.org

Intensity-Modulated Small Perturbation Methods

Intensity-Modulated Photocurrent Spectroscopy (IMPS), Intensity-Modulated Photovoltage Spectroscopy (IMVS), and Impedance Spectroscopy (IS) are powerful small perturbation techniques used to probe the dynamic electronic and ionic processes within devices under operating conditions metu.edu.traip.orgtesisenred.netresearchgate.net. These methods involve applying a small, modulated signal (either light intensity or electrical bias) and measuring the device's response at various frequencies. For formamidinium-based solar cells, these techniques are vital for dissecting charge carrier transport, recombination kinetics, and interfacial phenomena metu.edu.trtesisenred.netnih.gov. IMPS, in particular, can reveal carrier diffusion coefficients and lifetimes by analyzing high-frequency features in the spectra, providing quantitative data on charge transport limitations tesisenred.netnih.gov. IS can offer insights into ionic transport and recombination resistance, complementing the electronic information from IMPS/IMVS metu.edu.trresearchgate.net.

Table 3: Representative Findings from Small Perturbation Methods in Formamidinium-Based Devices

Parameter / MethodTypical Value / ObservationTechnique ApplicationReference
Hole Diffusion Coefficient (Dₚ)~0.029 cm²/s, ~0.76 cm²/s (depending on cell)Quantifying hole transport speed nih.gov
Hole Lifetime (τₚ)~16 µs, ~1.6 µs (depending on cell)Determining how long holes remain mobile before recombination nih.gov
Recombination ResistanceHigh values indicate suppressed recombinationAssessing the resistance to charge recombination at interfaces or within the bulk researchgate.netmetu.edu.tr
Carrier Transport DynamicsFrequency-dependent response revealing diffusion and recombinationMapping carrier movement and decay processes across a range of timescales metu.edu.trtesisenred.netresearchgate.net
Ionic Contact PhenomenaIdentified at low frequencies in spectraProbing slow processes related to ion migration and space charge effects tesisenred.netnih.gov

In Situ and Spatially Resolved Characterization

To understand the formation, evolution, and operational behavior of formamidinium-based materials in real-time or with high spatial resolution, in situ and spatially resolved techniques are indispensable.

In Situ X-ray Scattering and Diffraction (e.g., GIXS)

In situ X-ray Scattering and Diffraction, particularly Grazing-Incidence X-ray Scattering (GIXS), allows for the real-time monitoring of structural changes during thin-film fabrication processes, such as spin coating, or during device operation mdpi.comoup.comresearchgate.netrsc.orgaip.orgresearchgate.net. GIXS is highly sensitive to the crystallographic structure, orientation, phase formation, and morphology of thin films. For formamidinium-based perovskites, in situ GIXS has been crucial for unraveling crystallization pathways, tracking phase transitions (e.g., the critical transformation from the non-perovskite δ-phase to the desired black α-phase of FAPbI₃), and understanding the influence of processing parameters like solvent choice and humidity on film quality researchgate.netrsc.org. These studies provide direct evidence of how crystalline phases evolve, which is critical for achieving high-efficiency and stable perovskite devices mdpi.comoup.comresearchgate.netrsc.org.

Table 4: Representative In Situ GIXS Findings in Formamidinium-Based Perovskite Film Formation

Structural Parameter / PhaseObservation / TrendTechnique ApplicationReference
Crystallization KineticsMonitored during spin coating or slot-die coatingTracking the formation and growth of crystalline domains in real-time researchgate.netrsc.orgaip.org
Phase EvolutionTransition from 2H/4H polytypes to α-FAPbI₃ observedIdentifying intermediate phases and the final desired perovskite structure researchgate.netrsc.org
Preferred Orientation (Texture)Grain orientation changes observed during film formationAssessing the alignment of crystallites, impacting charge transport mdpi.comrsc.org
Intermediate PhasesFormation of undesirable phases (e.g., MA₂Pb₃I₈·2DMSO) identifiedDetecting precursor or intermediate compounds that can hinder performance researchgate.netrsc.org
Grain SizeCorrelation with solvent properties and processing conditions observedUnderstanding how processing affects the microstructural features of the film mdpi.comrsc.org

In Situ Electron Microscopy (e.g., STEM)

In situ Electron Microscopy, particularly Scanning Transmission Electron Microscopy (STEM), offers unparalleled spatial resolution for visualizing nanoscale structural and chemical details in real-time or under controlled environmental conditions mdpi.comoaepublish.comresearchgate.netacs.orgrsc.org. For formamidinium-based perovskites, in situ STEM can reveal the intricate details of grain morphology, grain boundaries, defect segregation, and phase interfaces during synthesis or operation oaepublish.comresearchgate.netacs.org. By employing techniques like High-Angle Annular Dark-Field (HAADF)-STEM, researchers can differentiate between elements based on their atomic number, allowing for the identification of compositional variations within grains and at grain boundaries, such as higher lead content oaepublish.comresearchgate.net. Furthermore, in situ STEM can be combined with light illumination to study light-induced transformations or degradation processes at the nanoscale acs.org.

Table 5: Representative In Situ STEM Observations in Formamidinium-Based Perovskites

Feature / PropertyObservation / FindingTechnique ApplicationReference
Grain MorphologyEvolution of grain size and shape during crystallizationVisualizing the growth and interconnectedness of perovskite grains mdpi.comoaepublish.comresearchgate.net
Grain Boundary CompositionHigher lead content observed at grain boundaries compared to grain interiorsIdentifying compositional heterogeneities that can affect charge transport and stability oaepublish.comresearchgate.net
Defect SegregationVisualization of defects or secondary phases at grain boundaries or within grainsPinpointing locations of charge carrier trapping or recombination mdpi.comoaepublish.com
Nanoscale Chemical MappingElemental distribution (e.g., Pb, I, C, N) visualized with high spatial resolutionIdentifying chemical composition and bonding states at the nanoscale researchgate.netrsc.org
Light-Induced ChangesObservation of decomposition or structural changes under illuminationStudying the material's response to light exposure in real-time acs.org

Confocal Laser Scanning Microscopy (CLSM)

Confocal Laser Scanning Microscopy (CLSM) is a versatile optical microscopy technique that provides high-resolution, spatially resolved imaging of photoluminescence (PL) and other optical properties within a material or device aip.orgnanoge.orgacs.orgrsc.org. It allows for the mapping of PL intensity, spectral characteristics, and carrier lifetimes across the sample surface or at different depths (tomography) nanoge.orgacs.orgrsc.org. For formamidinium-based perovskites, CLSM is used to assess the uniformity of radiative recombination and to identify regions with different material quality or defect densities that can impact device performance aip.orgresearchgate.net. It can also be employed to study light-induced effects, such as photobrightening or photobleaching, by tracking PL changes over time under illumination nanoge.orgresearchgate.net. This technique is invaluable for correlating local optical properties with material morphology and processing variations.

Table 6: Representative Confocal Laser Scanning Microscopy Findings in Formamidinium-Based Perovskites

Property / MetricObservation / FindingTechnique ApplicationReference
Photoluminescence (PL) IntensityMapping of spatial distribution, revealing uniformity or localized variationsIdentifying regions of efficient radiative recombination or defect-induced quenching aip.orgnanoge.orgresearchgate.net
PL Spectrum MappingVisualizing spectral shifts across the sampleCorrelating local chemical composition or structural changes with emission characteristics nanoge.orgacs.org
Time-Resolved PL (TRPL)Mapping carrier lifetimes across the sampleIdentifying regions with different carrier recombination rates aip.orgrsc.org
Photobrightening/BleachingReal-time observation of PL changes under illuminationStudying light-induced effects on material properties and stability nanoge.orgresearchgate.net
Spatial UniformityQuantitative assessment of homogeneity across the filmEvaluating the impact of processing on material consistency aip.orgacs.orgresearchgate.net

Theoretical and Computational Investigations of Formamidinium Based Materials

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of formamidinium-based materials from first principles.

DFT calculations have been employed to determine the structural parameters of formamidinium iodide (FAI) and formamidinium lead iodide (FAPbI₃) perovskites. rsc.orgresearchgate.netnih.gov At 100 K, FAI crystallizes in the monoclinic space group P2₁/c, with the planar formamidinium cation forming a strong N-H···I hydrogen bond with the iodide anion. nih.gov As temperature increases, FAI undergoes phase transitions to orthorhombic and cubic phases. nih.gov

For the cubic α-FAPbI₃ perovskite, DFT calculations have been used to investigate the favored orientation of the formamidinium (FA⁺) cation within the inorganic lattice. rsc.orgresearchgate.net The orientation of the FA⁺ cation influences the electronic and optical properties of the material. rsc.orgresearchgate.net First-principles calculations have shown that the ground state of FAPbI₃ is most stable with the FA⁺ cation oriented along the <111> direction. rsc.orgresearchgate.net Different theoretical methods, including those with and without spin-orbit coupling (SOC) effects, have been used to calculate lattice parameters, bulk modulus, and band gaps. rsc.orgresearchgate.net The inclusion of SOC effects is crucial for accurately predicting the band gap, as it significantly reduces the calculated value. rsc.org

Table 1: Calculated Structural and Electronic Properties of Cubic FAPbI₃

Data sourced from first-principles total energy calculations based on density functional theory. rsc.org

DFT calculations have been instrumental in understanding the thermal decomposition pathways of this compound and FAPbI₃. rsc.orgscispace.comcore.ac.uk For bulk FAI, decomposition can occur via the formation of sym-triazine, hydrogen cyanide (HCN), and ammonium (B1175870) iodide (NH₄I) at approximately 280°C. rsc.orgscispace.com NH₄I can further decompose into ammonia (B1221849) (NH₃) and hydrogen iodide (HI) at temperatures above 300°C. rsc.orgscispace.com

The decomposition process is significantly influenced by interfaces with other materials, such as metal oxides used in solar cell devices. rsc.orgscispace.com When FAI is in contact with Nickel Oxide (NiO), interfacial reactions can trigger decomposition at a much lower temperature (around 200°C), leading to the formation of NiI₂. rsc.orgscispace.com In contrast, with Titanium Dioxide (TiO₂), the decomposition temperature is similar to that of bulk FAI, although HCN is released at a slightly lower temperature. rsc.orgscispace.com DFT calculations have shown that the reaction enthalpy differences for decomposition pathways in FA-based systems are larger compared to methylammonium (B1206745) (MA)-based systems, indicating greater thermal resilience for the formamidinium cation. core.ac.uk

Temperature-dependent studies have revealed that the decomposition products of FAPbI₃ vary with temperature. At lower temperatures (245–285°C), s-triazine ((HCN)₃) and NH₃ are released, while at higher temperatures (above 360°C), HCN and NH₃ are the dominant gaseous products. gdut.edu.cn

First-principles calculations are crucial for determining the formation energies of intrinsic point defects in FAPbI₃, which can act as charge carrier traps and recombination centers, impacting device performance. utwente.nlrsc.org DFT studies have systematically investigated various defects, including vacancies, interstitials, and antisite defects. utwente.nlrsc.org

In FAPbI₃, formamidinium-related defects such as the FA vacancy (VFA), FA interstitial (FAᵢ), and the I antisite on an FA site (IFA) have been found to have relatively low formation energies. rsc.org Specifically, the antisite defects FA on an I site (FAI) and IFA can create deep energy levels within the band gap, which can act as non-radiative recombination centers. rsc.org The dominant intrinsic defects in lead iodide perovskites are often A-cation interstitials (like FAᵢ) compensated by iodide interstitials or lead vacancies. utwente.nl All acceptor levels created by defects in FAPbI₃ are shallow, but some donor traps, such as those from halide vacancies and lead interstitials, can be deep. utwente.nl

Table 2: Calculated Formation Energies of Selected Neutral Defects in FAPbI₃

Qualitative summary based on various first-principles studies. utwente.nlrsc.org

Computational modeling has also been used to explore strategies for passivating these surface defects. For instance, it has been shown that small molecules like benzene (B151609) can effectively passivate deep FA-interstitial and Pb-interstitial defects on the PbI₂-terminated surface through charge transfer. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of the behavior of atoms and molecules in materials, offering insights into processes that occur over time, such as ion migration and molecular rotations.

MD simulations, often complemented by experimental techniques like solid-state NMR and neutron scattering, have been pivotal in understanding the rotational dynamics of the formamidinium cation within the perovskite inorganic cage. nih.govehu.esacs.orgacs.org The FA⁺ cation is not static but rotates rapidly, and this motion influences the material's optoelectronic properties. acs.org

At room temperature, the FA⁺ cation exhibits rotational motion on the picosecond timescale. nih.govacs.org These dynamics are dependent on the symmetry of the inorganic lattice. nih.gov Inelastic neutron scattering experiments combined with first-principles calculations have provided a detailed analysis of the cation vibrations and the local structure around the organic cation. acs.org These studies have revealed that in pure FAPbI₃, the formation of a low-temperature orientational glass is responsible for phase metastability. ehu.esacs.org Doping with smaller cations like methylammonium can strengthen the hydrogen-bonding interactions around the FA⁺ cations, leading to a synergistic "locking" effect that helps to stabilize the desired perovskite phase. ehu.esacs.org

Thermodynamic and Kinetic Modeling of Phase Transitions and Decomposition

Theoretical and computational investigations into formamidinium-based materials, specifically this compound (FAI), have been crucial in understanding their inherent stability, phase behavior, and degradation pathways. This section delves into the thermodynamic and kinetic modeling of the phase transitions and decomposition processes of FAI, which are fundamental to predicting its behavior in various applications.

Phase Transitions in this compound

This compound is known to exist in several polymorphic modifications, undergoing solid-solid phase transitions at specific temperatures. These transitions have been characterized using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRD) at various temperatures. nih.gov

At temperatures ranging from 100 K to 346 K, FAI adopts a monoclinic crystal structure. As the temperature increases, it undergoes a phase transition to an orthorhombic structure, which is stable between 346 K and 387 K. A further increase in temperature leads to a transition to a cubic polymorphic modification, which exists from 387 K up to its melting point at 525 K. nih.gov These phase transitions are reversible. iucr.org

The thermodynamic parameters associated with these phase transitions have been determined experimentally. The transition from the monoclinic to the orthorhombic phase at 346 K has an estimated enthalpy change of 2.60 kJ mol⁻¹. The subsequent transition to the cubic phase at 387 K has an enthalpy change of 2.75 kJ mol⁻¹. nih.goviucr.org From these values, the entropy changes for the transitions can be calculated.

Thermodynamic Data for Phase Transitions of this compound

Phase TransitionTransition Temperature (T)Enthalpy Change (ΔH)Calculated Entropy Change (ΔS = ΔH/T)
Monoclinic → Orthorhombic346 K2.60 kJ mol⁻¹~7.51 J mol⁻¹ K⁻¹
Orthorhombic → Cubic387 K2.75 kJ mol⁻¹~7.11 J mol⁻¹ K⁻¹

Decomposition of this compound

The thermal stability and decomposition of this compound are critical aspects, particularly for its application in perovskite solar cells where thermal stress is a significant factor. The decomposition process of FAI is complex and can be influenced by its surrounding environment, such as contact with metal oxides. rsc.org

Thermogravimetric analysis shows that the mass loss of FAI begins at approximately 520 K, with its melting point at 525 K. A broad decomposition peak is observed at around 605 K. nih.gov The intrinsic thermal decomposition of bulk FAI has been found to occur at approximately 280°C (553 K). rsc.org

Computational and experimental studies have identified several key decomposition products. The bulk decomposition of FAI can proceed via the formation of sym-triazine, hydrogen cyanide (HCN), and ammonium iodide (NH₄I) at around 280°C. The ammonium iodide can then further decompose into ammonia (NH₃) and hydrogen iodide (HI) at temperatures above 300°C. rsc.org The release of sym-triazine, formamidine (B1211174), and hydrogen cyanide are highly dependent on temperature, with sym-triazine being a significant product at temperatures above 95°C. iucr.org

Kinetic modeling of the thermal decomposition of FAI has provided insights into the energy barriers of these processes. The activation energy for the first mass loss step, corresponding to the loss of the organic component, has been estimated to be 77 ± 1 kJ/mol. acs.org It is important to distinguish this from the decomposition kinetics of formamidinium lead iodide (FAPI), which, although related, exhibits a more complex, multi-step decomposition with different activation energies. For FAPI, apparent activation energies of 112 ± 9 kJ/mol (from XRD data) and 205 ± 20 kJ/mol and 410 ± 20 kJ/mol (from DSC data) for the first and second decomposition steps have been reported. researchgate.net

Kinetic and Decomposition Data for this compound

ProcessParameterValueNotes
DecompositionOnset Temperature~520 KMass loss begins. nih.gov
Activation Energy (Ea)77 ± 1 kJ/molFor the first mass loss step of pure FAI. acs.org
Decomposition Productssym-triazineForms at ~280°CA primary product of bulk decomposition. rsc.org
Hydrogen Cyanide (HCN)Forms at ~280°CA primary product of bulk decomposition. rsc.org
Ammonium Iodide (NH₄I)Forms at ~280°CFurther decomposes at higher temperatures. rsc.org
Ammonia (NH₃) and Hydrogen Iodide (HI)Forms above 300°CFrom the decomposition of NH₄I. rsc.org

Density Functional Theory (DFT) calculations have been employed to elucidate the decomposition pathways and reaction energies. These theoretical models help to explain the experimental observations, such as the influence of adjacent materials on the decomposition temperature. For instance, when FAI is in contact with Nickel(II) oxide, the decomposition is triggered at a significantly lower temperature (around 200°C) compared to bulk FAI. rsc.org

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